Mianserin-d3
Description
Properties
IUPAC Name |
5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19/h2-9,18H,10-13H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQUQVLFIPOEMF-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662130 | |
| Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81957-76-8 | |
| Record name | 2-(~2~H_3_)Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81957-76-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mianserin-d3: A Technical Guide to Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Mianserin-d3, the deuterated isotopologue of the tetracyclic antidepressant Mianserin. It covers its core chemical properties, detailed synthesis methodologies, and the pharmacological signaling pathways of its parent compound. This guide is intended to serve as a comprehensive resource for professionals engaged in pharmaceutical research and development.
Core Chemical Properties
This compound is primarily utilized as an internal standard for the quantitative analysis of Mianserin in biological samples via mass spectrometry-based methods, such as LC/MS or GC/MS.[1] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering its chemical behavior, making it an ideal tracer.[2]
The key quantitative chemical and physical properties of this compound and its common salt forms are summarized in the table below.
| Property | Value (this compound Free Base) | Value (this compound Dihydrochloride) | Reference(s) |
| CAS Number | 81957-76-8 | 81957-76-8 | [3][4][5] |
| Molecular Formula | C₁₈H₁₇D₃N₂ | C₁₈H₁₉D₃Cl₂N₂ | [3][4] |
| Molecular Weight | 267.346 g/mol | 340.31 g/mol | [3][4] |
| PSA (Polar Surface Area) | 6.48 Ų | N/A | [3] |
| LogP | 3.0868 | N/A | [3] |
| Flash Point | 9°C | N/A | [1][3] |
| Storage Temperature | 2-8°C | 4°C, sealed storage | [1][2][3] |
| Form | Liquid (in solution) | Solid | [1][2] |
Synthesis of this compound
The synthesis of this compound involves the preparation of the core tetracyclic amine structure, followed by the introduction of the deuterated methyl group. While literature specifically detailing the entire synthesis of this compound is scarce, a robust enantioselective synthesis for the parent (S)-(+)-Mianserin provides a clear and adaptable pathway. The activity of Mianserin resides almost entirely in its (S)-(+) isomer, making enantioselective synthesis highly relevant.[6]
The key transformation is the asymmetric reduction of a cyclic imine intermediate, which establishes the crucial stereocenter.[6][7] The final step is N-methylation using a deuterated reagent.
The diagram below illustrates a logical workflow for the enantioselective synthesis of (S)-(+)-Mianserin-d3.
Caption: Logical workflow for the synthesis of (S)-(+)-Mianserin-d3.
This protocol is adapted from the enantioselective synthesis of (S)-(+)-Mianserin and is the critical step for establishing chirality.[6][7]
-
Catalyst Preparation : A ruthenium-based catalyst, such as (R,R)-TsDPEN Ru(p-cymene)Cl, is prepared. This chiral catalyst is essential for the enantioselectivity of the reduction.
-
Reaction Setup : The prochiral imine intermediate (1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine) is dissolved in an appropriate solvent, such as chloroform (CHCl₃) or dimethylformamide (DMF).
-
Hydrogen Source : A hydrogen donor, typically a mixture of formic acid and triethylamine (FA/TEA), is added to the solution.
-
Catalytic Reduction : The chiral ruthenium catalyst is introduced to the mixture. The reaction is stirred at a controlled temperature (e.g., 25-40°C) for 24-48 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification : Upon completion, the reaction mixture is quenched, and the organic product is extracted. The resulting (S)-desmethylmianserin is purified using column chromatography to yield the enantiomerically enriched amine intermediate. High enantiomeric excess (ee >95%) has been reported for this step.[7]
-
Reagent Selection : A deuterated methylating agent is used. Common choices include iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).
-
Reaction Conditions : The purified (S)-desmethylmianserin is dissolved in a polar aprotic solvent (e.g., acetonitrile or DMF). A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to deprotonate the secondary amine.
-
Methylation : The deuterated methylating agent is added to the solution, and the reaction is stirred at room temperature or with gentle heating until completion.
-
Purification : The final product, this compound, is isolated through standard aqueous workup and purified by chromatography or recrystallization to yield the high-purity, isotopically labeled compound.
Signaling Pathways and Mechanism of Action
This compound is pharmacologically identical to Mianserin. Mianserin is a tetracyclic antidepressant with a complex and distinct mechanism of action compared to SSRIs or TCAs.[8][9] Its therapeutic effects are primarily attributed to its antagonist activity at several key receptors in the central nervous system.[10][11]
Core Mechanisms:
-
α₂-Adrenergic Antagonism : Mianserin blocks presynaptic α₂-adrenergic autoreceptors. These receptors normally act as a negative feedback mechanism, inhibiting the release of norepinephrine (noradrenaline). By blocking this feedback loop, Mianserin increases the firing rate of noradrenergic neurons and enhances the release of norepinephrine into the synaptic cleft.[10][12][13]
-
Serotonin Receptor Antagonism : It is a potent antagonist at several serotonin receptors, including 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₃.[8][11] Antagonism of these receptors is thought to contribute to its antidepressant and anxiolytic effects.
-
Histamine H₁ Receptor Antagonism : Mianserin is a strong antagonist/inverse agonist of the H₁ receptor, which accounts for its prominent sedative effects.[10][14]
-
Norepinephrine Reuptake Inhibition : It is a weak inhibitor of norepinephrine reuptake.[8]
The diagram below illustrates the primary mechanism of action involving the α₂-adrenergic autoreceptor.
Caption: Mianserin's mechanism of enhancing norepinephrine release.
References
- 1. This compound CAS#: 81957-76-8 [amp.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mianserin - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 12. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.hpra.ie [assets.hpra.ie]
- 14. biorbyt.com [biorbyt.com]
In Vitro Mechanism of Action of Mianserin: A Technical Guide
Disclaimer: This document provides a detailed overview of the in vitro mechanism of action of Mianserin . Due to the limited availability of specific data for Mianserin-d3 in publicly accessible scientific literature, the information presented herein is based on studies conducted with the parent compound, Mianserin. While the deuterated form is expected to have a similar pharmacological profile, subtle differences in binding affinity and functional activity may exist. The data provided should be considered a close approximation for the in vitro activity of this compound.
Executive Summary
Mianserin is a tetracyclic antidepressant with a complex and multi-faceted in vitro mechanism of action. It does not act as a monoamine reuptake inhibitor, a hallmark of many other antidepressant classes. Instead, its primary mechanism involves the potent antagonism of a wide range of neurotransmitter receptors. This guide summarizes the key in vitro binding and functional characteristics of mianserin, providing a detailed look at its interactions with serotonin, histamine, adrenergic, and opioid receptors. The presented data, collated from various in vitro studies, highlights the compound's high affinity for multiple receptor subtypes, which underlies its unique pharmacological profile. Detailed experimental methodologies for key assays are also provided to aid in the replication and further investigation of these interactions.
Receptor Binding Profile of Mianserin
Mianserin's in vitro receptor binding profile is characterized by its high affinity for a variety of G-protein coupled receptors (GPCRs). The following tables summarize the binding affinities (Ki) of mianserin at various human and rat receptors, as determined by radioligand binding assays.
Table 1: Mianserin Binding Affinities (Ki, nM) at Serotonin (5-HT) Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| 5-HT1A | Rat | [3H]8-OH-DPAT | ~1000 | [1] |
| 5-HT1D | Human | [3H]GR125743 | 15 | [2] |
| 5-HT2A | Rat/Human | [3H]Ketanserin / [3H]Spiperone | 1 - 4 | [3][4] |
| 5-HT2C | Human | [3H]Mesulergine | 6.3 | [2] |
| 5-HT3 | Human | [3H]GR65630 | 31 | [2] |
| 5-HT6 | Human | [3H]LSD | 54 | [2] |
| 5-HT7 | Human | [3H]LSD | 30 | [2] |
Table 2: Mianserin Binding Affinities (Ki, nM) at Histamine and Adrenergic Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Histamine H1 | Guinea Pig / Rat | [3H]Mepyramine | 0.2 - 3 | [5][6] |
| α1-Adrenergic | Rat | [3H]Prazosin | 30 - 100 | [7][8] |
| α2-Adrenergic | Rat | [3H]Clonidine / [3H]Rauwolscine | 30 - 100 | [7][8] |
Table 3: Mianserin Binding Affinities (Ki, µM) at Opioid Receptors
| Receptor Subtype | Species | Radioligand | Ki (µM) | Reference |
| κ-Opioid (KOP) | Human | [3H]Diprenorphine | 1.7 | [3] |
| µ-Opioid (MOP) | Human | [3H]Diprenorphine | 21 | [3] |
| δ-Opioid (DOP) | Human | [3H]Naltrindole | 30.2 | [3] |
Functional Activity of Mianserin
Beyond simple receptor binding, functional assays reveal the consequential activity of mianserin at its target receptors. Mianserin primarily acts as an antagonist or inverse agonist at serotonin, histamine, and adrenergic receptors. Interestingly, it exhibits agonist activity at kappa-opioid receptors.
Table 4: Functional Activity of Mianserin at Various Receptors
| Receptor | Assay Type | Cell Line / Tissue | Measured Effect | Potency (EC50/IC50) | Efficacy (Emax) | Reference |
| κ-Opioid | [35S]GTPγS Binding | CHO-hKOP cells | Agonist | 1.2 µM | ~100% (compared to U-50,488) | [3] |
| κ-Opioid | [35S]GTPγS Binding | Rat Striatum | Partial Agonist | - | Lower than full agonists | [9] |
| Histamine H1 | cAMP Accumulation | Guinea Pig Hippocampus | Inverse Agonist | Ki = 3 nM | - | [5] |
| 5-HT2A | Phosphoinositide Hydrolysis | - | Antagonist | - | - | [3] |
| α2-Adrenergic | Norepinephrine Release | Rat Brain Slices | Antagonist | - | - | [8] |
Signaling Pathways and Experimental Workflows
Mianserin's Primary Signaling Interactions
The following diagram illustrates the primary receptor targets of mianserin and their immediate downstream signaling consequences based on its antagonist and agonist activities.
Caption: Primary receptor interactions and downstream effects of Mianserin.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of mianserin for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: [35S]GTPγS Functional Assay
This diagram illustrates the workflow for a [35S]GTPγS binding assay to assess the functional agonist or antagonist activity of mianserin at a GPCR.
Caption: Workflow for a [35S]GTPγS functional binding assay.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of mianserin for a specific receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the receptor of interest (e.g., CHO-hKOP for kappa-opioid receptors).
-
Radioligand: A tritiated or iodinated ligand with high affinity and specificity for the target receptor (e.g., [3H]diprenorphine for opioid receptors).
-
Mianserin Hydrochloride: Stock solution and serial dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Determiner: A high concentration of an unlabeled ligand for the target receptor (e.g., 10 µM naloxone for opioid receptors).
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Filtration Apparatus: (e.g., Brandel cell harvester).
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Protocol (Example for κ-Opioid Receptor):
-
Cell membranes (e.g., 10-20 µg of protein) are added to assay tubes.
-
Add increasing concentrations of mianserin (e.g., 10^-10 to 10^-5 M).
-
Add the radioligand at a concentration near its Kd (e.g., 0.2 nM [3H]diprenorphine).
-
For non-specific binding, a separate set of tubes is prepared with the radioligand and a saturating concentration of a competing unlabeled ligand (e.g., 10 µM naloxone).
-
The total assay volume is brought to 1 mL with assay buffer.
-
The tubes are incubated for 60 minutes at 25°C.
-
The incubation is terminated by rapid filtration through glass fiber filters under vacuum.
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity is quantified using a liquid scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of mianserin at a GPCR.
Materials:
-
Cell Membranes: Membranes from cells expressing the GPCR of interest (e.g., CHO-hKOP).
-
[35S]GTPγS: (specific activity >1000 Ci/mmol).
-
Mianserin Hydrochloride: Stock solution and serial dilutions.
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
Glass Fiber Filters, Filtration Apparatus, Scintillation Vials and Cocktail, Liquid Scintillation Counter.
Protocol (Example for κ-Opioid Receptor Agonism):
-
Cell membranes (e.g., 10 µg of protein) are pre-incubated with GDP (e.g., 10 µM) in assay buffer for 15 minutes at 30°C to facilitate the dissociation of endogenous GTP.
-
Add increasing concentrations of mianserin to the assay tubes. For antagonist studies, a fixed concentration of a known agonist would also be added.
-
Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
For non-specific binding, a separate set of tubes is prepared with an excess of unlabeled GTPγS (e.g., 10 µM).
-
The tubes are incubated for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity is quantified by liquid scintillation counting.
-
The data is analyzed to determine the EC50 (potency) and Emax (efficacy) for agonist activity.
Conclusion
The in vitro pharmacological profile of mianserin is defined by its potent antagonism at multiple serotonin, histamine, and adrenergic receptors, coupled with a unique agonist activity at kappa-opioid receptors. This complex interplay of receptor interactions likely contributes to its therapeutic effects and side-effect profile. The lack of significant monoamine reuptake inhibition distinguishes it from many other classes of antidepressants. The provided data and protocols for mianserin serve as a robust foundation for understanding the likely in vitro mechanism of action of its deuterated analog, this compound, and for designing further experimental investigations. It is recommended that future studies directly characterize the in vitro pharmacology of this compound to confirm and potentially refine the findings presented in this guide.
References
- 1. Effects of chronic mianserin administration on serotonin metabolism and receptors in the 5-hydroxytryptophan depression model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
- 5. Interaction between mianserin, an antidepressant drug, and central H1- and H2-histamine-receptors: in vitro and in vivo studies and radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]Mianserin: differential labeling of serotonin and histamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability of Mianserin-d3 for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial availability of Mianserin-d3, a deuterated analog of the tetracyclic antidepressant Mianserin. This guide is intended for researchers in pharmacology, toxicology, and analytical chemistry who require a stable, isotopically labeled internal standard for the accurate quantification of Mianserin in biological matrices.
Commercial Availability
This compound is readily available from several reputable suppliers of research chemicals and analytical standards. It is typically supplied as a hydrochloride salt or in a solution, catering to various experimental needs. Researchers can source this compound from the following vendors, among others:
-
Clinivex: Offers this compound HCl in quantities of 10MG, 25MG, 50MG, and 100MG.[1]
-
MedChemExpress (MCE): Provides this compound and its hydrochloride salt, noting its use as a histamine H1 receptor inverse agonist for research purposes only.[2][3]
-
LGC Standards: Supplies (±)-Mianserin-d3 Hydrochloride (methyl-d3).[4]
-
Veeprho: Offers this compound (HCl Salt) and highlights its utility as an internal standard in analytical and pharmacokinetic research.[5]
-
Fisher Scientific: Distributes Toronto Research Chemicals' (±)-Mianserin-d3 HCl (methyl-d3) in 5MG quantities.[6]
-
CWS ABROAD: Supplies (±)-Mianserin-d3 HCl (methyl-d3) from TRC.[7]
-
Clearsynth: Provides this compound hydrochloride and offers a Certificate of Analysis.[8]
-
LookChem: Lists various suppliers for this compound, including solutions in methanol.[9]
Data Presentation
Quantitative data regarding this compound is summarized below for easy reference and comparison.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | Source |
| Synonyms | (±)-Mianserin-d3 HCl (methyl-d3), 2-(methyl-d3)-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine hydrochloride | [1] |
| Molecular Formula | C₁₈H₁₇D₃N₂ · HCl | Toronto Research Chemicals |
| Molecular Weight | 303.88 g/mol | Toronto Research Chemicals |
| CAS Number | 1219804-97-3 | [5][7][8] |
| Appearance | Solid | General |
| Storage Temperature | -20°C for powder, -80°C for solvent-based solutions | [10] |
| Shipping Temperature | Room temperature | [1] |
Table 2: Commercial Formulations and Availability
| Supplier | Formulation | Available Quantities |
| Clinivex | Hydrochloride Salt | 10mg, 25mg, 50mg, 100mg[1] |
| MedChemExpress | Hydrochloride Salt | Varies |
| Fisher Scientific (distributor) | Hydrochloride Salt | 5mg[6] |
| LookChem | Solution in Methanol (100 µg/mL) | 1mL ampule[9] |
| Veeprho | Hydrochloride Salt | Custom quote |
| Clearsynth | Hydrochloride Salt | Custom quote[8] |
Experimental Protocols
This compound is primarily utilized as an internal standard in chromatographic assays for the quantification of Mianserin in biological samples such as plasma and serum. Below are detailed methodologies adapted from published research.
Quantification of Mianserin in Human Plasma by GC/MS
This protocol is based on a selected ion monitoring (SIM) GC/MS assay.[6]
3.1.1 Materials and Reagents
-
This compound (Internal Standard)
-
Mianserin reference standard
-
Human plasma
-
Organic solvents (e.g., n-Heptane, Isoamyl alcohol)
-
Reagents for pH adjustment
3.1.2 Sample Preparation
-
To 1 mL of human plasma, add a known amount of this compound internal standard solution.
-
Vortex the sample to ensure thorough mixing.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent mixture (e.g., n-Heptane:Isoamyl alcohol, 98.5:1.5, v/v).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC/MS analysis.
3.1.3 GC/MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis.
-
Mass Spectrometer: Capable of electron impact (EI) ionization and selected ion monitoring.
-
Injection Mode: Splitless
-
Oven Temperature Program: Optimized for the separation of Mianserin and this compound.
-
Ionization Mode: Electron Impact (EI)
-
Selected Ion Monitoring (SIM):
-
Mianserin: m/z (molecular ion)
-
This compound: m/z (molecular ion + 3)
-
3.1.4 Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Mianserin to the peak area of this compound against the concentration of Mianserin standards.
-
Determine the concentration of Mianserin in the plasma samples by interpolating their peak area ratios on the calibration curve.
Quantification of Mianserin in Human Plasma by LC-MS/MS
This protocol provides a general workflow for a sensitive and specific LC-MS/MS method.
3.2.1 Materials and Reagents
-
This compound (Internal Standard)
-
Mianserin reference standard
-
Human plasma
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
3.2.2 Sample Preparation
-
To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3.2.3 LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mianserin: Q1/Q3 transition (e.g., m/z 265.2 -> 208.1)
-
This compound: Q1/Q3 transition (e.g., m/z 268.2 -> 211.1)
-
3.2.4 Data Analysis
-
Similar to the GC/MS method, construct a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Quantify Mianserin in the plasma samples from the calibration curve.
Mandatory Visualizations
Signaling Pathway of Mianserin
Mianserin exerts its therapeutic effects through a complex mechanism of action involving multiple neurotransmitter systems. It acts as an antagonist at several serotonin (5-HT), histamine (H1), and adrenergic (α1 and α2) receptors.[2] Its blockade of presynaptic α2-adrenergic autoreceptors leads to an increased release of norepinephrine.
Caption: Mianserin's mechanism of action.
Experimental Workflow for Mianserin Quantification
The following diagram illustrates a typical workflow for the quantification of Mianserin in a biological matrix using this compound as an internal standard.
Caption: Bioanalytical workflow for Mianserin.
References
- 1. clearsynth.com [clearsynth.com]
- 2. (±)-Mianserin-d3 Hydrochloride (methyl-d3) [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. (±)-Mianserin-d3 Hydrochloride (methyl-d3) [lgcstandards.com]
- 5. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (0.1 mg/ml) in Methanol | LGC Standards [lgcstandards.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Use of Isotopically Labeled Mianserin in Metabolic Studies
This technical guide provides a comprehensive overview of the application of isotopically labeled mianserin in metabolic research. It covers the metabolic pathways of mianserin, methodologies for conducting in vitro and in vivo studies using labeled compounds, and the presentation of relevant quantitative data.
Introduction to Mianserin and Isotopic Labeling in Drug Metabolism
Mianserin is a tetracyclic antidepressant used in the treatment of depression.[1] A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development and safe clinical use.[2][3][4] Isotopic labeling is a powerful technique that enables researchers to trace the fate of a drug molecule within a biological system.[2][5][6] By replacing one or more atoms in the mianserin molecule with their heavier, stable (e.g., Deuterium ²H, Carbon-¹³C) or radioactive (e.g., Tritium ³H, Carbon-¹⁴C) isotopes, the compound becomes distinguishable from its endogenous counterparts, allowing for precise tracking and quantification.[5][7] This guide focuses on the practical application of isotopically labeled mianserin for elucidating its metabolic profile.
Mianserin Metabolism Pathways
Mianserin undergoes extensive metabolism in the liver, primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP3A4 being the major contributors in humans.[1][8] The primary metabolic routes are aromatic hydroxylation, N-demethylation, and N-oxidation.[1][9]
The major metabolites identified are:
Both 8-hydroxymianserin and N-desmethylmianserin are pharmacologically active and may contribute to the overall therapeutic effect of the parent drug.[8][11][12] Studies have also suggested that the metabolic activation of mianserin can lead to the formation of reactive iminium intermediates, which can bind irreversibly to microsomal proteins.[13][14]
Synthesis and Application of Isotopically Labeled Mianserin
The synthesis of isotopically labeled mianserin is a specialized process that can involve multiple steps.[15][16][17] For instance, ³H-mianserin has been used for in vivo biotransformation studies, while deuterium-labeled mianserin (mianserin-d3) serves as an ideal internal standard for quantitative analysis by mass spectrometry.[10][18] Carbon-14 labeling is often considered the gold standard for ADME studies, providing a robust method to quantify the drug and all its metabolites in various biological matrices.[3][4]
Experimental Protocols
The use of isotopically labeled mianserin allows for both qualitative identification and quantitative measurement of its metabolic fate.
In Vitro Metabolism Studies
Objective: To identify metabolites and characterize the enzymes responsible for mianserin metabolism.
Methodology:
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (HLMs), a NADPH-regenerating system, and a phosphate buffer.[14]
-
Add isotopically labeled mianserin (e.g., ¹⁴C-mianserin) to initiate the reaction.
-
For enzyme phenotyping, specific CYP inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) can be pre-incubated with the microsomes.[14]
-
Incubate at 37°C for a specified time.
-
-
Sample Processing:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to precipitate proteins.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.
-
-
Analysis:
-
Inject the sample into an HPLC system coupled with a mass spectrometer (LC-MS) for metabolite identification and a radioactivity detector for quantification.
-
The mass shift between the parent drug and its metabolites helps in structural elucidation, while the isotopic tag confirms that the detected signals originate from the drug.
-
In Vivo Metabolism and Pharmacokinetic Studies
Objective: To determine the ADME properties of mianserin in a whole organism.
Methodology:
-
Dosing:
-
Administer a single oral or intravenous dose of labeled mianserin (e.g., ³H-mianserin or ¹⁴C-mianserin) to subjects (animal or human).[10]
-
-
Sample Collection:
-
Sample Processing:
-
Plasma samples can be directly analyzed or subjected to extraction (e.g., protein precipitation or solid-phase extraction).
-
Urine samples are often analyzed directly.
-
Feces are homogenized, extracted, and analyzed.
-
-
Analysis:
-
Total Radioactivity: Use liquid scintillation counting to measure the total radioactivity in plasma, urine, and feces to determine absorption and excretion routes.
-
Metabolite Profiling: Use LC-MS/MS and/or radio-chromatography (LC-RAM) to separate and identify the parent drug and its metabolites in the collected samples.
-
Quantitative Analysis: For specific quantification of mianserin and its known metabolites, a validated LC-MS/MS method is typically used, employing a stable-isotope labeled internal standard (e.g., this compound) to ensure accuracy and precision.[18]
-
Quantitative Data
The following tables summarize key quantitative data from various studies on mianserin metabolism and pharmacokinetics.
Table 1: Pharmacokinetic Parameters of Mianserin
| Parameter | Value | Source |
| Bioavailability | 20-30% | [1] |
| Plasma Protein Binding | 95% | [1] |
| Elimination Half-life | 21-61 hours | [1] |
| Excretion Routes | ||
| Urine | 4-7% | [1] |
| Feces | 14-28% | [1] |
Table 2: Urinary Excretion of ³H-Mianserin Radioactivity (3 days post-dose)
| Species | % of Administered Dose | Source |
| Human (Female) | 53% | [10] |
| Rat | 36% | [10] |
| Rabbit | 80% | [10] |
Note: In human urine, 15% of the dose was excreted as conjugated and non-conjugated mianserin, whereas in animal species this was only 1-2%.[10]
Table 3: Steady-State Plasma Levels of Mianserin and Metabolites
| Compound | Concentration Range (ng/ml) | Analytical Method | Source |
| Mianserin | 5 - 500 (linear range) | LC with Electrochemical Detection | [19] |
| Desmethylmianserin | 5 - 500 (linear range) | LC with Electrochemical Detection | [19] |
| 8-hydroxymianserin | 5 - 500 (linear range) | LC with Electrochemical Detection | [19] |
Note: Desmethylmianserin is found in human plasma at concentrations approximately one-third that of mianserin after multiple doses.[11][12]
Conclusion
The use of isotopically labeled mianserin is indispensable for the comprehensive characterization of its metabolic fate. Techniques employing stable and radioactive isotopes enable the definitive identification of metabolic pathways, the quantification of the parent drug and its metabolites in complex biological matrices, and a detailed understanding of the drug's ADME profile. This in-depth knowledge is critical for drug development, ensuring the safe and effective clinical use of mianserin by providing a clear picture of its biotransformation and potential for drug-drug interactions.
References
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
- 4. openmedscience.com [openmedscience.com]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine [beilstein-journals.org]
- 17. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Mianserin vs. Mianserin-d3: A Technical Guide to Structural and Analytical Differences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural and analytical distinctions between the tetracyclic antidepressant Mianserin and its deuterated isotopologue, Mianserin-d3. This document provides a comprehensive overview for researchers and professionals in drug development and related scientific fields, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Core Structural Differences
Mianserin is a tetracyclic piperazino-azepine antidepressant. Its deuterated form, this compound, is structurally identical with the exception of isotopic labeling. Specifically, the three hydrogen atoms of the N-methyl group at position 2 of the piperazine ring are replaced with deuterium atoms. This substitution is a critical modification that, while minimally impacting the molecule's overall shape and biological activity, significantly alters its mass. This mass difference is the cornerstone of its use as an internal standard in quantitative bioanalytical assays.
Below is a diagram illustrating this fundamental structural difference.
Quantitative Data Summary
The primary quantitative distinction between Mianserin and this compound lies in their mass, a property leveraged in mass spectrometry-based analytical methods. The following table summarizes key quantitative data for both compounds.
| Property | Mianserin | This compound | Reference |
| Molecular Formula | C₁₈H₂₀N₂ | C₁₈H₁₇D₃N₂ | N/A |
| Molecular Weight | ~264.37 g/mol | ~267.40 g/mol | N/A |
| Precursor Ion (m/z) in ESI+ | 265.2 | 268.3 | [1] |
| Product Ion (m/z) in ESI+ | 208.1 | 208.1 | [1] |
Experimental Protocols
Detailed, step-by-step proprietary experimental protocols for the synthesis of this compound and its use in specific, validated bioanalytical methods are not extensively detailed in publicly available literature. However, based on published research, the following sections outline the general methodologies employed.
Synthesis of this compound (N-trideuteromethyl-Mianserin)
The synthesis of this compound typically involves the introduction of a trideuteromethyl group to the desmethyl precursor of Mianserin. A generalized synthetic workflow is presented below.
Methodology Overview:
-
Starting Material: The synthesis commences with N-desmethylmianserin, a primary metabolite of Mianserin.
-
Deuterated Reagent: A deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄), is used to introduce the isotopic label.
-
Reaction Conditions: The N-alkylation reaction is typically carried out in an appropriate organic solvent in the presence of a base to facilitate the nucleophilic attack of the secondary amine on the deuterated methylating agent.
-
Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as column chromatography to ensure high purity for its use as an internal standard.
UPLC-MS/MS Method for Quantification
This compound is widely used as an internal standard for the accurate quantification of Mianserin in biological matrices, such as plasma or serum, using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Key Method Parameters:
-
Sample Preparation: A known concentration of this compound is added to the biological sample. This is followed by a sample clean-up procedure, such as protein precipitation with acetonitrile or liquid-liquid extraction, to remove interfering substances.
-
Chromatographic Separation: The extract is injected into a UPLC system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used to separate Mianserin and this compound from other matrix components. Due to their structural similarity, they have very close retention times.
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Mianserin and this compound.
-
Quantification: The concentration of Mianserin in the original sample is determined by calculating the ratio of the peak area of Mianserin to the peak area of the this compound internal standard and comparing this to a calibration curve.
Mass Spectrometry Fragmentation
The fragmentation of Mianserin in the mass spectrometer is a key aspect of its detection and quantification. In positive ion electrospray ionization, Mianserin is protonated to form the precursor ion [M+H]⁺. In the collision cell of the tandem mass spectrometer, this ion is fragmented to produce characteristic product ions.
The common product ion at m/z 208.1 for both Mianserin and this compound indicates that the fragmentation involves the loss of a neutral fragment that does not include the N-methyl (or N-trideuteromethyl) group. This shared fragmentation pathway is advantageous for quantitative analysis as it provides a consistent product ion for both the analyte and the internal standard.
Physicochemical and Pharmacokinetic Implications of Deuteration
The replacement of hydrogen with deuterium can, in some cases, lead to a kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond. For drugs metabolized via cleavage of a C-H bond, deuteration at that position can slow down the rate of metabolism. In the case of Mianserin, N-demethylation is a known metabolic pathway. Therefore, deuteration of the N-methyl group in this compound has the potential to reduce the rate of its N-demethylation compared to Mianserin. This property, while not the primary reason for its use as an internal standard, is a significant consideration in drug development when exploring deuterated analogs for improved pharmacokinetic profiles.
Furthermore, deuteration can subtly influence physicochemical properties such as lipophilicity and basicity, which may have minor effects on chromatographic retention times and ionization efficiency. However, for the purpose of its use as an internal standard in mass spectrometry, these effects are generally negligible compared to the significant and reliable mass shift.
References
The Role of Mianserin-d3 in Advancing Preclinical Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Mianserin-d3 in preclinical drug development. Mianserin, a tetracyclic antidepressant, is a well-characterized compound with a complex pharmacological profile, making it a valuable tool in neuroscience and related research areas. The deuterated analog, this compound, serves as an indispensable internal standard for the accurate quantification of mianserin in biological matrices, a cornerstone of pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive overview of mianserin's mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways and analytical workflows.
Introduction to Mianserin and the Significance of Deuterated Internal Standards
Mianserin is a psychoactive agent historically used as an antidepressant. Its therapeutic effects are attributed to its antagonist activity at various neurotransmitter receptors, including serotonin (5-HT), histamine (H1), and α-adrenergic receptors. Mianserin is known to increase the turnover of noradrenaline in the brain, a mechanism distinct from typical tricyclic antidepressants that primarily block amine re-uptake. More recent research has also identified mianserin as an agonist at κ-opioid receptors, further highlighting its complex pharmacology.
In preclinical drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount. This requires highly accurate and precise bioanalytical methods to measure drug concentrations in biological samples. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, this compound has a higher mass than mianserin but exhibits nearly identical chemical and physical properties. This allows it to co-elute with the unlabeled drug during chromatography and experience similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.
Quantitative Preclinical Data for Mianserin
The following tables summarize key quantitative data from preclinical studies on mianserin, providing a reference for its pharmacological and pharmacokinetic properties.
Table 1: Receptor Binding Affinities and Functional Activity of Mianserin
| Receptor/Target | Parameter | Value | Species/System | Reference |
| κ-opioid receptor | K_i_ | 1.7 ± 0.3 µM | CHO cells | |
| µ-opioid receptor | K_i_ | 21 ± 1.2 µM | CHO cells | |
| δ-opioid receptor | K_i_ | 30.2 ± 1.9 µM | CHO cells | |
| κ-opioid receptor | EC_50_ ([³⁵S]GTPγS binding) | 0.53 ± 0.05 µM | CHO cells | |
| κ-opioid receptor | EC_50_ (ERK1/2 phosphorylation) | 1.6 ± 0.3 µM | C6 glioma cells | |
| 5-HT_1e_ Receptor | EC_50_ (Arrestin Recruitment) | 67 nM | Human | |
| 5-HT_1F_ Receptor | EC_50_ (Arrestin Recruitment) | 667 nM | Human | |
| 5-HT_1D_ Receptor | EC_50_ (Arrestin Recruitment) | 371 nM | Human |
Table 2: Preclinical Pharmacokinetic Parameters of Mianserin in Mice
| Parameter | Acute Administration | Chronic Administration | Reference |
| Brain C_max_ / Plasma C_max_ Ratio | 10.2 ± 0.16 | 12.08 ± 1.33 |
Signaling Pathways of Mianserin
Mianserin's diverse pharmacological effects stem from its interaction with multiple receptor systems. The following diagrams illustrate some of the key signaling pathways modulated by mianserin.
Methodological & Application
Application Note: High-Throughput Quantification of Mianserin in Human Plasma Using Mianserin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of the tetracyclic antidepressant mianserin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Mianserin-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The protocol details a straightforward protein precipitation sample preparation procedure followed by a rapid chromatographic separation.
Introduction
Mianserin is a tetracyclic antidepressant used in the treatment of depression and anxiety.[1][2] Accurate and reliable measurement of its concentration in biological matrices is crucial for optimizing therapeutic outcomes and for research in drug development and metabolism. Mianserin is extensively metabolized in the body, primarily by cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP3A, to form metabolites such as 8-hydroxymianserin and N-desmethylmianserin.[2][3] This application note describes a validated LC-MS/MS method for the selective and sensitive quantification of mianserin in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Mianserin hydrochloride (Reference Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
Equipment
-
Liquid Chromatograph (e.g., Thermo Scientific™ Vanquish™ Flex Binary system)[6]
-
Tandem Mass Spectrometer (e.g., Thermo Scientific™ TSQ Quantis™ Triple Quadrupole Mass Spectrometer)[6]
-
Analytical column (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm, 5 µm)[7]
-
Microcentrifuge
-
Vortex mixer
Standard Solutions Preparation
Stock solutions of mianserin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a methanol/water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.
Sample Preparation Protocol
A simple protein precipitation method was employed for plasma sample preparation:
-
Pipette 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (this compound in acetonitrile).[6]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: Agilent Zorbax SB-C18 (2.1 x 150 mm, 5 µm)[7]
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.22 mL/min[8]
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient: A suitable gradient is run to separate mianserin from endogenous plasma components and potential metabolites.
Mass Spectrometry Conditions
-
Ionization Source: Heated Electrospray Ionization (H-ESI), positive ion mode[6]
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Collision Gas: Argon
-
MRM Transitions:
-
Mianserin: m/z 265 → [Quantifier and Qualifier ions to be optimized]
-
This compound: m/z 268 → [Quantifier and Qualifier ions to be optimized]
-
Results and Discussion
The developed method demonstrated excellent performance for the quantification of mianserin in human plasma. The use of this compound as an internal standard effectively compensated for any matrix effects and ensured the accuracy and reproducibility of the results.
Method Validation
The method was validated according to international guidelines, assessing linearity, sensitivity, accuracy, precision, and stability.[9]
Linearity and Sensitivity
The method was linear over a concentration range of 1.0 to 200.0 ng/mL for mianserin in human plasma.[8] The lower limit of quantification (LLOQ) was established at 1.0 ng/mL, with a signal-to-noise ratio greater than 10.[8]
Accuracy and Precision
Intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 10 | < 10 | 94.44 - 112.33[10] |
| Medium | < 10 | < 10 | 97.5 - 101.2[8] |
| High | < 10 | < 10 | 91.85 - 100.13[10] |
Recovery and Matrix Effect
The extraction recovery of mianserin from human plasma was determined to be in the range of 81.3% to 84.1%.[8] The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any ion suppression or enhancement caused by the plasma matrix.
Stability
Mianserin was found to be stable in human plasma through multiple freeze-thaw cycles and at room temperature for the duration of the sample preparation and analysis.[8]
Quantitative Data Summary
The following table summarizes the quantitative performance of various LC-MS methods for mianserin quantification found in the literature.
| Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | This compound | 5.0 - (not specified) | 5.0 | ~5 | Not specified | [11] |
| HPLC-ESI/MS | Cinnarizine | 1.0 - 200.0 | 1.0 | 9.6 - 11.4 | 97.5 - 101.2 | [8] |
| LC-MS | Not specified | 1.00 - 60.00 | 1.00 | < 10 | 94.44 - 112.33 | [10] |
| HPLC-UV | Doxepin | 2.0 - 128.0 | 2.0 | < 13.8 | 92.5 - 107.5 | [12] |
Visualizations
Caption: Workflow for the quantification of mianserin in human plasma.
Caption: Major metabolic pathways of mianserin in humans.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of mianserin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for clinical and research applications. The simple sample preparation and rapid analysis time make this method well-suited for laboratories performing therapeutic drug monitoring and pharmacokinetic studies of mianserin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mianserin in Human Plasma Using Mianserin-d3 as an Internal Standard
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Mianserin in human plasma. The method utilizes Mianserin-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides a reliable and robust workflow suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.
Introduction
Mianserin is a tetracyclic antidepressant used in the treatment of depression.[1][2] Accurate and reliable quantification of Mianserin in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies. LC-MS/MS has become the preferred analytical technique due to its high sensitivity, specificity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.[3] This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Mianserin in human plasma.
Experimental Protocols
Materials and Reagents
-
Standards: Mianserin hydrochloride and this compound hydrochloride (certified reference standards).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and Ultrapure water.
-
Biological Matrix: Drug-free human plasma.
-
Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, autosampler vials.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mianserin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Mianserin primary stock solution with a 50:50 methanol/water mixture to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol
The protein precipitation method is employed for its simplicity and efficiency.[4]
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation and analysis.
Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C[4][5] |
| Run Time | 5.5 minutes |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.5 kV |
| Source Temperature | 500 °C |
| Analyte | Mianserin |
| Precursor Ion (Q1) | m/z 265.2[6][7] |
| Product Ion (Q3) | m/z 208.1 (Quantitative), m/z 193.1 (Qualitative) |
| Collision Energy | 25 eV (for 208.1), 35 eV (for 193.1) |
| Analyte | This compound (IS) |
| Precursor Ion (Q1) | m/z 268.2[3] |
| Product Ion (Q3) | m/z 211.1 |
| Collision Energy | 25 eV |
Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.
Method Validation and Performance
The method was validated according to established bioanalytical guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1.0 to 200.0 ng/mL in human plasma.[6][7] The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL, demonstrating sufficient sensitivity for clinical applications.[2][6]
Table 3: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 1.0 - 200.0 ng/mL[6][7] |
| Regression Model | Linear, 1/x² weighting |
| Mean r² | > 0.99 |
| LLOQ | 1.0 ng/mL[2][6] |
| Accuracy at LLOQ | 95.5% - 108.3% |
| Precision (CV%) at LLOQ | < 15% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using QC samples at low, medium, and high concentrations.
Table 4: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3.0 | < 10.0% | 97.5% - 105.2% | < 11.5% | 98.1% - 104.5% |
| Mid | 50.0 | < 8.5% | 98.2% - 103.1% | < 9.8% | 99.0% - 102.7% |
| High | 150.0 | < 7.0% | 99.5% - 101.9% | < 8.2% | 99.3% - 101.5% |
Data synthesized from typical performance characteristics reported in literature.[6][7]
Recovery and Matrix Effect
The extraction recovery of Mianserin was determined to be consistent and high across the QC levels, typically ranging from 85% to 95%.[8] The use of this compound effectively compensated for any minor variability in recovery or matrix-induced ion suppression, with the matrix factor being close to 1.0.
Caption: Logic of stable isotope dilution for accurate quantification.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Mianserin in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard (this compound) ensure high throughput, accuracy, and robustness. This method is well-suited for routine therapeutic drug monitoring and for conducting pharmacokinetic studies in a clinical research environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mianserin-d3 in Plasma Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mianserin is a tetracyclic antidepressant used in the treatment of depression.[1][2] Accurate quantification of mianserin in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Mianserin-d3, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.[3]
This document provides a detailed protocol for the analysis of mianserin in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also includes an overview of mianserin's mechanism of action.
Mechanism of Action Signaling Pathway
Mianserin's antidepressant effect is attributed to its complex interaction with various neurotransmitter systems. It acts as an antagonist at several receptor sites, including serotonin (5-HT), histamine (H1), and α-adrenergic receptors. By blocking presynaptic α2-adrenergic autoreceptors, mianserin increases the release of norepinephrine. Its antagonist activity at various 5-HT receptors also contributes to its therapeutic effects.[4]
Quantitative Analysis Protocol
This protocol is designed for the quantification of mianserin in plasma samples using this compound as an internal standard (IS) by LC-MS/MS.
Materials and Reagents
-
Mianserin hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Reagent for plasma protein precipitation (e.g., methanol or acetonitrile)
-
Solvents for liquid-liquid extraction (e.g., n-hexane, isoamyl alcohol) or Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Experimental Workflow
The following diagram illustrates the general workflow for plasma sample analysis.
Detailed Methodologies
3.3.1. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of mianserin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the mianserin stock solution with 50% methanol to create calibration standards.
-
Spiking Solutions: Prepare working solutions of this compound in the reconstitution solvent.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 1.0 - 200.0 ng/mL) and QC samples at low, medium, and high concentrations.
3.3.2. Sample Preparation (Choose one method)
Method A: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, calibration standard, or QC, add 25 µL of this compound working solution.
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH).
-
Add 1 mL of extraction solvent (e.g., n-hexane:isoamyl alcohol, 99:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Method B: Solid-Phase Extraction (SPE)
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
To 200 µL of plasma sample, calibration standard, or QC, add 25 µL of this compound working solution.
-
Dilute the sample with 800 µL of 4% phosphoric acid in water.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute mianserin and this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
3.3.3. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.2% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 0.5 kV |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 2 |
Table 1: LC-MS/MS System Parameters
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mianserin | 265.2 | 208.1 | 20 |
| This compound | 268.3 | 208.1 | 20 |
(Note: These transitions are based on published data and should be confirmed on the instrument in use.[5])
Method Validation and Performance
A summary of quantitative data from various published methods for mianserin analysis in plasma is presented below. These values can serve as a benchmark for method validation.
Table 3: Summary of Quantitative Data from Published Methods
| Parameter | Method 1 (LC-MS/MS)[1][6] | Method 2 (LC-MS/MS)[2] | Method 3 (GC/MS with this compound IS)[7] | Method 4 (HPLC-UV)[1] |
| Linearity Range | 1.0 - 200.0 ng/mL | 1.0 - 60.0 ng/mL | Not specified | 2.0 - 128.0 ng/mL |
| LLOQ | 1.0 ng/mL | 1.0 ng/mL | 5.0 ng/mL | 2.0 ng/mL |
| Accuracy | 97.5% - 101.2% | 94.4% - 112.3% | Not specified | 92.5% - 107.5% |
| Precision (Intra-day) | < 11.4% | < 10% | ~5% at 5 ng/mL | < 13.8% at LLOQ |
| Precision (Inter-day) | < 11.4% | < 10% | Not specified | Not specified |
| Recovery | 81.3% - 84.1% | Not specified | Not specified | 86.1% - 94.5% |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of mianserin in human plasma. The protocol offers flexibility in sample preparation with both LLE and SPE options. Adherence to this protocol and proper method validation will ensure high-quality data for clinical and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mianserin-d3 in Clinical Toxicology Screening
Application Note & Protocol
Introduction
Mianserin is a tetracyclic antidepressant utilized in the treatment of depression and anxiety. In the field of clinical and forensic toxicology, accurate and reliable quantification of mianserin and its metabolites in biological matrices is crucial for monitoring therapeutic dosage, identifying potential toxicity, and investigating cases of overdose. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrumental analysis.[1][2][3] Mianserin-d3 (M-d3), a deuterated analog of mianserin, serves as an ideal internal standard for these applications due to its chemical and physical similarities to the parent drug.[4] This document provides detailed application notes and protocols for the use of this compound in clinical toxicology screening.
Principle of Deuterated Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to the sample at a known concentration before sample processing.[5] Deuterated internal standards, such as this compound, are structurally identical to the analyte but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium.[1][2] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS. The key advantages of using a deuterated IS include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since the deuterated IS co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte signal to the IS signal remains constant, ensuring accurate quantification.[5][6]
-
Compensation for Sample Loss: Losses of the analyte during sample preparation steps such as extraction and derivatization are compensated for, as the IS is lost at a proportional rate.[5]
-
Improved Precision and Accuracy: By normalizing the analyte response to the IS response, variability in injection volume and instrument performance is minimized, leading to more precise and accurate results.[6][7]
Application in Clinical Toxicology
This compound is primarily used as an internal standard in chromatographic methods coupled with mass spectrometry (e.g., GC-MS, LC-MS/MS) for the quantitative analysis of mianserin in various biological specimens, including plasma, serum, and tissue samples.[4][8]
Key applications include:
-
Therapeutic Drug Monitoring (TDM): Ensuring mianserin concentrations in patients are within the therapeutic range to optimize efficacy and minimize adverse effects.
-
Toxicology Screening: Detecting and quantifying mianserin in cases of suspected overdose or poisoning.[9][10]
-
Forensic Investigations: Determining the presence and concentration of mianserin in post-mortem samples.[9]
-
Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of mianserin.
Mianserin Metabolism
Understanding the metabolism of mianserin is essential for comprehensive toxicological screening, as metabolites may also be present in biological samples and contribute to the overall pharmacological and toxicological effects. The major metabolic pathways of mianserin involve N-demethylation and aromatic hydroxylation, primarily mediated by cytochrome P450 enzymes CYP2D6, CYP1A2, and to a lesser extent, CYP3A4.[11][12][13] The main metabolites are:
These metabolites can be further oxidized to form reactive iminoquinone intermediates.[12]
Figure 1: Metabolic pathway of Mianserin.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the analysis of mianserin, providing a comparison of their performance characteristics.
Table 1: Liquid Chromatography Methods
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%CV) | Reference |
| HPLC-ESI/MS | Cinnarizine | Human Plasma | 1.0 - 200.0 | 1.0 | 81.3 - 84.1 | 9.6 - 11.4 | [17] |
| HPLC-UV | Doxepin | Human Serum | 2.0 - 128.0 | 2.0 | 86.1 - 94.5 | <13.8 | [18][19] |
| LC-MS | - | Human Plasma | 1.00 - 60.00 | 1.00 | - | <10 | [18] |
| UHPLC-MS/MS | This compound | Human Blood Plasma | 2.5 - 10 | 2.5 - 10 | - | - | [8] |
Table 2: Gas Chromatography Method
| Method | Internal Standard | Matrix | Detection Limit (ng/mL) | Precision (%CV) | Reference |
| GC/MS | This compound | Human Plasma | 5 | ~5 | [4] |
Experimental Protocols
The following is a generalized protocol for the quantification of mianserin in human plasma using this compound as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Materials and Reagents
-
Mianserin hydrochloride reference standard
-
This compound internal standard (e.g., 0.1 mg/mL in methanol)[20]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase preparation)
-
Human plasma (drug-free)
-
Sample extraction solvent (e.g., n-hexane:isoamyl alcohol 98:2, v/v)[18]
-
Back-extraction solution (e.g., 0.005 M formic acid)[18]
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of mianserin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of mianserin by serial dilution of the primary stock solution with methanol to cover the desired calibration range (e.g., 1.0 - 200.0 ng/mL).[17]
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution with methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of plasma sample (calibrator, quality control, or unknown) into a clean centrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube (except for the blank matrix sample).
-
Vortex mix for 30 seconds.
-
Add 5 mL of the extraction solvent (e.g., n-hexane:isoamyl alcohol 98:2, v/v).[18]
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new clean tube.
-
Add 100 µL of the back-extraction solution (e.g., 0.005 M formic acid).[18]
-
Vortex mix for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the lower aqueous layer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Example)
-
Column: Thermo Hypersil-Hypurity C18 (5 µm, 150 mm x 2.1 mm) or equivalent[17]
-
Mobile Phase: 10mM ammonium acetate (pH 3.4)-methanol-acetonitrile (35:50:15, v/v/v)[17]
-
Flow Rate: 0.22 mL/min[17]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mianserin: m/z 265 [M+H]+ → fragment ion(s)
-
This compound: m/z 268 [M+H]+ → fragment ion(s)
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of mianserin to this compound against the nominal concentration of the calibration standards.
-
Quantification: Determine the concentration of mianserin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Figure 2: General experimental workflow for toxicological screening.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of mianserin in clinical and forensic toxicology. Its use as an internal standard in mass spectrometric methods effectively mitigates the challenges associated with complex biological matrices, ensuring reliable analytical results. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals in the implementation of robust and validated analytical methods for mianserin screening.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiron.no [chiron.no]
- 6. texilajournal.com [texilajournal.com]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disopyramide and mianserin intoxication: a unique fatal case--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mianserin - Wikipedia [en.wikipedia.org]
- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 13. researchgate.net [researchgate.net]
- 14. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound (0.1 mg/ml) in Methanol | LGC Standards [lgcstandards.com]
- 21. researchgate.net [researchgate.net]
- 22. ICI Journals Master List [journals.indexcopernicus.com]
Mianserin-d3 as a Tracer in Metabolic Pathway Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mianserin, a tetracyclic antidepressant, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. Mianserin-d3, a stable isotope-labeled analog of mianserin, serves as an invaluable tool in these investigations. Its primary application lies in its use as an internal standard for highly accurate and precise quantification of mianserin and its metabolites in biological matrices. Furthermore, this compound can be employed as a tracer to elucidate the biotransformation pathways of mianserin. This document provides detailed application notes and experimental protocols for the use of this compound in metabolic studies.
Applications of this compound in Metabolic Research
The primary applications of this compound in metabolic studies are twofold:
-
Internal Standard for Quantitative Analysis: Due to its similar physicochemical properties to mianserin and its distinct mass, this compound is an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][2][3][4]. Its use corrects for variations in sample preparation and instrument response, leading to highly reliable data.
-
Tracer for Metabolic Pathway Elucidation: When this compound is introduced into an in vivo or in vitro biological system, it follows the same metabolic pathways as the unlabeled drug. The deuterium atoms act as a stable isotopic label, allowing for the tracking of the parent compound and the identification of its deuterated metabolites. This approach helps in confirming metabolic pathways and identifying novel metabolites.
Key Metabolic Pathways of Mianserin
Mianserin is metabolized through several key pathways, primarily occurring in the liver. The major biotransformations include:
-
Hydroxylation: The addition of a hydroxyl group, predominantly at the 8th position, to form 8-hydroxymianserin. This reaction is mainly catalyzed by CYP2D6[2][5].
-
N-Demethylation: The removal of the methyl group from the piperazine ring, resulting in N-desmethylmianserin. CYP2D3 and CYP2D4 have been shown to be efficient in this pathway[5].
-
N-Oxidation: The oxidation of the nitrogen atom in the piperazine ring to form mianserin N-oxide. This pathway is specific to CYP2D1[5].
-
Conjugation: The primary and secondary metabolites can undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion[1][6].
Some of the metabolites, such as 8-hydroxymianserin and N-desmethylmianserin, are pharmacologically active and may contribute to the overall therapeutic effect of mianserin[7][8].
Data Presentation
Table 1: Pharmacokinetic Parameters of Mianserin in Humans (Single 30 mg Oral Dose) using this compound as an Internal Standard
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 14.6 | ± 6.3 |
| tmax (h) | 8 | - |
| AUC0-24 (h·ng/mL) | 266 | ± 103 |
Data adapted from a pilot study in healthy human volunteers[2].
Table 2: Hypothetical Quantitative Results from an in vitro Metabolism Study of this compound with Human Liver Microsomes
| Analyte | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Calculated Concentration (µM) |
| This compound | 5.2 | 1.25E+06 | 1.50E+06 | 0.83 |
| 8-hydroxy-Mianserin-d3 | 4.5 | 2.75E+05 | 1.50E+06 | 0.18 |
| N-desmethyl-Mianserin-d3 | 4.8 | 1.50E+05 | 1.50E+06 | 0.10 |
This table illustrates the type of data that can be generated from the protocol described below. The internal standard in this hypothetical example would be a different deuterated analog (e.g., Mianserin-d8) or a structurally similar compound.
Experimental Protocols
Protocol 1: Quantification of Mianserin in Human Plasma using this compound as an Internal Standard
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of mianserin in human plasma.
1. Materials and Reagents:
-
Mianserin hydrochloride
-
This compound hydrochloride (Internal Standard)
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Hexane-isoamyl alcohol (99:1, v/v)
-
2 M Sodium Hydroxide (NaOH)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of mianserin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of mianserin by serial dilution of the stock solution with 50% methanol.
-
Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 10 ng/mL) in 50% methanol.
-
Spike blank human plasma with the mianserin working solutions to create calibration standards and QC samples at various concentrations.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.
-
Add 500 µL of 2 M NaOH and vortex for 30 seconds[2].
-
Add 5 mL of hexane-isoamyl alcohol (99:1) and shake for 30 minutes[2].
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate mianserin from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Mianserin: Q1 265.2 → Q3 208.1
-
This compound: Q1 268.3 → Q3 208.1[3]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of mianserin to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of mianserin in the QC and unknown samples from the calibration curve using a weighted linear regression model.
Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to identify the metabolites of this compound formed by human liver microsomal enzymes.
1. Materials and Reagents:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Control compounds (e.g., known substrates for relevant CYP enzymes)
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and HLM to 37°C.
-
In a microcentrifuge tube, add the HLM (final protein concentration, e.g., 0.5 mg/mL) and the this compound substrate (final concentration, e.g., 1 µM).
-
Initiate the reaction by adding the pre-warmed master mix containing the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
3. Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis for Metabolite Identification:
-
Use an LC-MS/MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to enable accurate mass measurements for metabolite identification.
-
The LC conditions can be similar to those in Protocol 1.
-
The mass spectrometer should be operated in full scan and product ion scan modes.
-
Monitor for the expected deuterated metabolites based on the known metabolic pathways of mianserin:
-
d3-8-hydroxymianserin: [M+H]+ = 284.3
-
d3-N-desmethylmianserin: [M+H]+ = 254.2
-
d3-mianserin N-oxide: [M+H]+ = 284.3
-
-
Analyze the data for the presence of these masses and their characteristic fragmentation patterns to confirm their identity.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for Mianserin quantification.
References
- 1. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetics of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mianserin-d3 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mianserin, a tetracyclic antidepressant, exerts its pharmacological effects through a complex interaction with multiple neurotransmitter receptors.[1] Its deuterated analog, Mianserin-d3, serves as a valuable tool in pre-clinical research, particularly in cell-based assays. The incorporation of deuterium atoms provides a stable isotopic label, allowing for precise quantification by mass spectrometry. This key feature enables its use as an internal standard for quantifying unlabeled mianserin in biological matrices and as a tracer to investigate cellular uptake, transport, and metabolism.[][3][4] These application notes provide detailed protocols for the utilization of this compound in cell-based assays to characterize receptor interactions and cellular processing.
Data Presentation
Mianserin Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of mianserin for various human receptors, providing a quantitative basis for designing and interpreting cell-based assays. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) | Action | Reference |
| 5-HT1e Receptor | 123.3 | Agonist | [5] |
| 5-HT1F Receptor | 47.5 | Agonist | [5] |
| 5-HT2A Receptor | - | Antagonist | [1] |
| 5-HT2B Receptor | - | Antagonist | - |
| 5-HT2C Receptor | - | Antagonist | [1] |
| 5-HT7 Receptor | - | Antagonist | [1] |
| α1A-Adrenoceptor | - | Antagonist | [6] |
| α2A-Adrenoceptor | - | Antagonist | [1] |
| Dopamine D3 Receptor | 1524 | Binder | [6] |
| Histamine H1 Receptor | - | Antagonist | [1] |
| κ-Opioid Receptor | 1700 ± 300 | Agonist | [7] |
| µ-Opioid Receptor | 21000 ± 1200 | Antagonist | [7] |
| δ-Opioid Receptor | 30200 ± 1900 | Antagonist | [7] |
Mianserin IC50 Values in Cell-Based Assays
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents reported IC50 values for mianserin in different human cell lines.
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| Human Hepatocytes (HH) | MTT Assay | >80 | [8] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 14.5 | [8] |
| Huh7 (Hepatocellular Carcinoma) | MTT Assay | 20.1 | [8] |
| J7 (Hepatocellular Carcinoma) | MTT Assay | 18.2 | [8] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay Using this compound
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor expressed in cultured cells, using this compound as a tracer. This method is analogous to radioligand binding assays, with quantification performed by mass spectrometry.[9][10][11][12][13]
Materials:
-
Cells expressing the target receptor (e.g., CHO-K1 cells transfected with the human 5-HT1e receptor)
-
Cell culture medium and supplements
-
This compound
-
Unlabeled mianserin (for standard curve)
-
Test compound
-
Assay buffer (e.g., Tris-HCl with physiological salts)
-
Multi-well plates (e.g., 96-well)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Culture the cells expressing the target receptor to an appropriate density in multi-well plates.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the unlabeled test compound.
-
Prepare a standard curve of unlabeled mianserin.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add a fixed concentration of this compound to each well.
-
Add increasing concentrations of the test compound to the wells. Include wells with this compound only (total binding) and wells with this compound and a high concentration of unlabeled mianserin (non-specific binding).
-
Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
-
Cell Lysis and Extraction:
-
Aspirate the assay buffer and wash the cells to remove unbound ligands.
-
Lyse the cells and extract the bound this compound using an appropriate solvent (e.g., acetonitrile).
-
-
Quantification by LC-MS/MS:
-
Analyze the cell lysates by LC-MS/MS to quantify the amount of bound this compound.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value of the test compound from the resulting sigmoidal curve.
-
Calculate the Ki value of the test compound using the Cheng-Prusoff equation.
-
Protocol 2: Cellular Uptake and Metabolism Assay Using this compound
This protocol outlines a method to study the uptake and metabolism of mianserin in a cell-based system using this compound as a tracer.[14][15]
Materials:
-
Cell line of interest (e.g., HepG2 for metabolism studies)
-
Cell culture medium and supplements
-
This compound
-
Multi-well plates
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed the cells in multi-well plates and allow them to adhere and grow.
-
Treatment:
-
Replace the culture medium with fresh medium containing a known concentration of this compound.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess uptake kinetics.
-
-
Sample Collection:
-
At each time point, collect both the extracellular medium and the cells.
-
Wash the cells multiple times with ice-cold PBS to remove extracellular this compound.
-
Lyse the cells to release intracellular contents.
-
-
Extraction:
-
Perform a liquid-liquid or solid-phase extraction on both the cell lysates and the collected medium to isolate this compound and its potential metabolites.
-
-
Quantification by LC-MS/MS:
-
Analyze the extracts by LC-MS/MS to quantify the concentrations of this compound and identify and quantify any deuterated metabolites.
-
-
Data Analysis:
-
Plot the intracellular concentration of this compound over time to determine the rate of uptake.
-
Analyze the metabolite profile to understand the metabolic fate of mianserin within the cells.
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 3. metsol.com [metsol.com]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the unexpected agonism of tetracyclic antidepressants at serotonin receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mianserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-Ligand Binding Assays [labome.com]
- 13. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Antitumor activity of mianserin (a tetracyclic antidepressant) primarily driven by the inhibition of SLC1A5-mediated glutamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for the Quantification of Mianserin Using Mianserin-d3 as an Internal Standard
Abstract
This application note details two validated methods for the quantitative analysis of the tetracyclic antidepressant Mianserin in biological matrices, primarily human serum and plasma. Mianserin-d3, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The first method describes a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection, suitable for routine therapeutic drug monitoring. The second method outlines a more sensitive and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach, ideal for pharmacokinetic studies and analyses requiring lower limits of quantification. Detailed experimental protocols, including sample preparation and chromatographic conditions, are provided.
Introduction
Mianserin is a tetracyclic antidepressant used in the treatment of major depressive disorder.[1] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosage and ensuring patient safety. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of drugs in biological fluids. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation and instrument response. This note provides comprehensive protocols for both HPLC-UV and UPLC-MS/MS methods for the analysis of Mianserin using this compound.
Experimental Protocols
Method 1: HPLC with UV Detection
This method is adapted for the quantification of Mianserin in human serum.
1. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction is performed to isolate Mianserin from the serum matrix.
-
To 500 µL of a human serum sample, add 50 µL of this compound internal standard solution (0.2 ng/µL).[2][3]
-
Add 5 mL of a hexane:isoamyl alcohol (99:1, v/v) solution and shake for 30 minutes.[2][4]
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the HPLC system.
2. Chromatographic Conditions
The following table summarizes the HPLC-UV system parameters.
| Parameter | Value |
| Column | Hichrom RPB C18 (250 x 4.6 mm, 5 µm)[2][4] |
| Mobile Phase | 0.05 M Phosphoric Acid (pH 3.0) : Acetonitrile |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL[5] |
| Column Temperature | 25 °C[5] |
| UV Detection | 214 nm[2][4][5] |
Method 2: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and is suitable for a broader range of antidepressant screening.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for sample clean-up prior to MS analysis.
-
To 50 µL of a plasma sample, add 300 µL of a precipitating solution containing the internal standard, this compound.[6] The precipitating solution is a methanol-acetonitrile mixture.[7]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4 °C.[6]
-
Transfer the supernatant to a new collection plate or vial for injection.[6]
2. UPLC-MS/MS Conditions
The table below outlines the parameters for the UPLC-MS/MS system.
| Parameter | Value |
| Column | Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm)[6][7] |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.2% Acetic Acid[7] |
| Mobile Phase B | Acetonitrile with 0.2% Acetic Acid[7] |
| Mode | Gradient Elution[6][7] |
| Flow Rate | 0.4 mL/min[6][7] |
| Injection Volume | 5 µL[6][7] |
| Column Temperature | 40 °C[6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
Quantitative Data Summary
The following tables present the quantitative performance characteristics of the described methods.
Table 1: HPLC-UV Method Performance
| Parameter | Mianserin |
| Linearity Range | 2.0 - 128.0 ng/mL[2][4] |
| Limit of Quantification (LOQ) | 2.0 ng/mL[2][4] |
| Recovery | 86.1 - 94.5%[2][4] |
| Accuracy | 92.5 - 107.5%[2][4] |
Table 2: UPLC-MS/MS Method Performance (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mianserin | 265.2 | 208.1[6] |
| This compound (IS) | 268.3 | 208.1[6] |
Visualized Workflows
Caption: Workflow for Mianserin analysis by HPLC-UV.
Caption: Workflow for Mianserin analysis by UPLC-MS/MS.
Conclusion
The described HPLC-UV and UPLC-MS/MS methods provide reliable and robust approaches for the quantification of Mianserin in biological samples. The use of this compound as an internal standard ensures the accuracy and reproducibility of the results. The choice of method will depend on the specific requirements of the study, with HPLC-UV being a cost-effective solution for routine analysis and UPLC-MS/MS offering superior sensitivity and selectivity for more demanding research applications.
References
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Quantitative Forensic Analysis of Mianserin using Mianserin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mianserin is a tetracyclic antidepressant used in the treatment of depression and anxiety. Its presence and concentration in biological samples are of significant interest in forensic toxicology and clinical monitoring. Accurate and precise quantification of mianserin is crucial for interpreting its role in forensic cases. The use of a stable isotope-labeled internal standard, such as Mianserin-d3, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations during sample preparation and analysis. This document provides detailed application notes and protocols for the forensic analysis of mianserin in biological matrices, specifically utilizing this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to mianserin but has a higher mass due to the presence of three deuterium atoms, is added to the biological sample at the beginning of the extraction process. Mianserin and this compound are then co-extracted, derivatized (if necessary), and analyzed by GC-MS. Since the internal standard and the analyte exhibit nearly identical chemical and physical properties, any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard. Quantification is achieved by measuring the ratio of the mass spectrometric response of mianserin to that of this compound. This ratio is then used to determine the concentration of mianserin in the original sample by comparison to a calibration curve.
Logical Relationship: Role of this compound
Caption: Role of this compound as an internal standard for quantification.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of mianserin using methods that employ an internal standard.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | Value | Reference |
| Internal Standard | This compound | |
| Ionization Mode | Electron Impact (EI) | |
| Monitored Ions (m/z) | Mianserin: 264, this compound: 267 | |
| Limit of Quantification (LOQ) | 5 ng/mL | |
| Precision at LOQ | ~5% | |
| Linearity | Linear with a slope of 0.99 ± 0.02 |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters for General Antidepressant Screening
| Parameter | Value | Reference |
| Internal Standard | This compound | |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/mL (for a panel of antidepressants) | |
| Limit of Detection (LOD) | 0.2 - 10 ng/mL (for a panel of antidepressants) |
Table 3: High-Performance Liquid Chromatography (HPLC) Method Parameters (using a different internal standard for context)
| Parameter | Value | Reference |
| Internal Standard | Doxepin | |
| Extraction | Liquid-Liquid Extraction (Hexane:Isoamyl alcohol) | |
| Limit of Quantification (LOQ) | 2.0 ng/mL | |
| Linearity Range | 2.0 - 128.0 ng/mL | |
| Recovery | 86.1 - 94.5% | |
| Accuracy | 92.5 - 107.5% |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is a synthesized procedure based on common liquid-liquid extraction methods for mianserin from biological fluids like plasma or serum.
Reagents and Materials:
-
Human plasma/serum sample
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Sodium Hydroxide (1 M)
-
Hexane:Isoamyl alcohol (99:1, v/v) extraction solvent
-
Hydrochloric Acid (0.1 M) or Formic Acid (0.005 M) back-extraction solution
-
Methanol (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 1 mL of the biological sample (plasma or serum) into a 10 mL glass tube.
-
Add a precise volume (e.g., 50 µL) of the this compound internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 1 M Sodium Hydroxide to basify the sample.
-
Vortex mix for 30 seconds.
-
Add 5 mL of the Hexane:Isoamyl alcohol extraction solvent.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., methanol or the mobile phase for LC-MS, or ethyl acetate for GC-MS).
-
Vortex mix for 1 minute.
-
The sample is now ready for injection into the GC-MS or LC-MS system.
GC-MS Analysis Protocol
This protocol is based on the published method utilizing this compound as an internal standard.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1-2 µL
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
Mianserin: m/z 264 (molecular ion)
-
This compound: m/z 267 (molecular ion)
-
-
Dwell Time: 100 ms per ion
Experimental Workflow Diagram
Caption: Workflow for mianserin analysis using this compound.
Method Validation Considerations
For forensic applications, the analytical method must be fully validated according to established guidelines. Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision (Intra- and Inter-day): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effects (for LC-MS): The effect of co-eluting, undetected matrix components on the ionization of the analyte. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative forensic analysis of mianserin in biological samples. The GC-MS protocol outlined, based on the principles of isotope dilution, ensures high accuracy and precision, which are paramount in forensic toxicology. Proper method validation is essential to guarantee that the results are scientifically sound and legally defensible.
Standard Operating Procedure for Mianserin-d3 Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe and effective handling of Mianserin-d3. This compound is the deuterated form of Mianserin, a tetracyclic antidepressant.[1][2] It is commonly used as an internal standard in analytical and pharmacokinetic research, aiding in the precise quantification of Mianserin in biological samples.[3]
Quantitative Data Summary
This section summarizes the key quantitative data for this compound hydrochloride and its non-deuterated counterpart, Mianserin hydrochloride.
| Property | This compound Hydrochloride | Mianserin Hydrochloride | Reference(s) |
| Chemical Formula | C₁₈H₁₇D₃N₂ · HCl | C₁₈H₂₀N₂ · HCl | [4][5] |
| Molecular Weight | 303.85 g/mol | 300.8 g/mol | [5][6] |
| CAS Number | 1219804-97-3 | 21535-47-7 | [4][5] |
| Appearance | Solid, Light yellow to yellow | Crystalline Solid | [7] |
| Melting Point | Not explicitly available | 284 °C | |
| Solubility | Not explicitly available | Slightly soluble in water and ethanol. Soluble in methanol. Insoluble in toluene. Soluble in 0.01 and 0.1 M HCl, acetate buffer (pH 4.1 and 5.0), and phosphate buffer (pH 6.8). | [8] |
| Storage Temperature (Powder) | -20°C | Room Temperature | [2][9] |
| Storage Temperature (in Solvent) | -80°C (1 year) or -20°C (1 month) | Not specified | [2][7] |
Safety and Handling Precautions
This compound should be handled in accordance with good industrial hygiene and safety practices.
2.1 Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate protective gloves to prevent skin contact.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Eye Protection: Use chemical safety goggles or glasses.
2.2 Handling
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
2.3 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In Case of Skin Contact: Immediately wash with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
2.4 Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep locked up.[11] For long-term storage as a powder, -20°C is recommended.[2] Solutions in solvents should be stored at -80°C for up to a year.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Experimental Protocols
This compound is primarily used as an internal standard for the quantitative analysis of Mianserin in biological matrices by mass spectrometry.
3.1 Protocol for Quantification of Mianserin in Human Plasma using LC-MS/MS
This protocol is a representative example and may require optimization for specific instrumentation and experimental conditions.
3.1.1. Materials and Reagents
-
This compound (Internal Standard)
-
Mianserin (Analyte)
-
Human Plasma (blank)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS)
3.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
3.1.3. Liquid Chromatography Conditions
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3.1.4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mianserin: Precursor ion (Q1) m/z 265.2 → Product ion (Q3) m/z 208.1
-
This compound: Precursor ion (Q1) m/z 268.3 → Product ion (Q3) m/z 208.1
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for the specific instrument being used.
3.2. Experimental Workflow Diagram
Caption: Workflow for Mianserin quantification in plasma.
Mechanism of Action and Signaling Pathway
Mianserin is an atypical antidepressant that primarily acts as an antagonist at several neurotransmitter receptors.[1] Its therapeutic effects are believed to result from the modulation of noradrenergic and serotonergic systems.[8]
Key Actions:
-
α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-autoreceptors, mianserin increases the release of norepinephrine (NE). It also blocks α2-heteroreceptors on serotonin neurons, leading to increased serotonin (5-HT) release.
-
Serotonin (5-HT) Receptor Antagonism: Mianserin is an antagonist at various serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3. The blockade of 5-HT2A and 5-HT2C receptors is thought to contribute to its antidepressant and anxiolytic effects.
-
Histamine H1 Receptor Antagonism: Strong antagonism of H1 receptors is responsible for the sedative effects of mianserin.
4.1. Mianserin Signaling Pathway Diagram
Caption: Mianserin's antagonistic action on various receptors.
References
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. NB-64-92615-5mg | this compound [81957-76-8] Clinisciences [clinisciences.com]
- 3. veeprho.com [veeprho.com]
- 4. (±)-Mianserin-d3 Hydrochloride (methyl-d3) [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Mianserin Hydrochloride | C18H21ClN2 | CID 68551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. (±)-Mianserin-d3 Hydrochloride (methyl-d3) [lgcstandards.com]
- 10. This compound|lookchem [lookchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Mianserin-d3 Signal Suppression in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Mianserin-d3 signal suppression in mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS-based analysis?
This compound is a stable isotope-labeled (SIL) internal standard for Mianserin, a tetracyclic antidepressant.[1][2] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), this compound is added to samples at a known concentration. Since it is chemically and physically almost identical to the analyte (Mianserin), it co-elutes and experiences similar effects from the sample matrix, including ion suppression.[3] By monitoring the signal ratio of the analyte to the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations during sample preparation, chromatography, and ionization.
Q2: What is signal suppression in the context of LC-MS/MS?
Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte caused by co-eluting components from the sample matrix.[3][4][5][6] These interfering substances can include salts, phospholipids, proteins, and other endogenous or exogenous compounds.[3] This phenomenon can lead to inaccurate and unreliable quantitative results, as the MS signal for the analyte is diminished.[4][5]
Q3: How does this compound help in overcoming signal suppression?
As a stable isotope-labeled internal standard, this compound has nearly identical physicochemical properties to Mianserin. This means it will be affected by matrix components in a very similar way.[3] If the Mianserin signal is suppressed, the this compound signal will likely be suppressed to a similar extent. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by signal suppression can be normalized, leading to more accurate and precise quantification.
Q4: Can the this compound signal itself be suppressed?
Yes, the signal of this compound can also be suppressed by matrix effects. The fundamental assumption of using a SIL-IS is that both the analyte and the internal standard are affected equally by the matrix. However, if the concentration of co-eluting matrix components is excessively high, it can lead to significant suppression of both signals, potentially impacting the method's sensitivity and limit of quantification (LLOQ).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Mianserin with this compound as an internal standard.
Issue 1: Inconsistent or low this compound signal across samples.
Q: My this compound signal is highly variable or unexpectedly low in my sample set, while it is strong and consistent in my standard solutions. What could be the cause?
A: This is a classic indicator of significant and variable matrix effects in your samples. The components of your biological matrix (e.g., plasma, urine) are likely suppressing the ionization of this compound.
Troubleshooting Steps:
-
Evaluate Sample Preparation: The initial and most crucial step is to improve the cleanup of your sample to remove interfering matrix components.
-
Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing phospholipids and other small molecule interferences. Consider switching to a more robust technique.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents and pH conditions to optimize the extraction of Mianserin and this compound while leaving interferences behind. A described method for Mianserin extraction from plasma uses a mixture of hexane and isoamyl alcohol.[7]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup by selectively binding the analyte and internal standard to a solid support while matrix components are washed away. Develop an SPE protocol with appropriate sorbent chemistry and wash/elution steps.
-
-
Optimize Chromatographic Separation: Ensure that Mianserin and this compound are chromatographically separated from the regions of significant ion suppression.
-
Conduct a Post-Column Infusion Experiment: This will identify the retention times where matrix components cause the most significant ion suppression. The goal is to adjust your chromatography so that your analytes elute in a "clean" region of the chromatogram.
-
Modify the LC Method: Adjust the mobile phase composition, gradient profile, or even the column chemistry to shift the retention time of Mianserin and this compound away from interfering peaks.
-
-
Reduce Matrix Load: If optimization of sample preparation and chromatography is insufficient, consider reducing the amount of matrix introduced into the MS system.
-
Dilute the Sample: A simple dilution of the sample extract can sometimes mitigate matrix effects, although this may compromise the limit of detection.
-
Decrease Injection Volume: Reducing the volume of sample injected onto the column can also lessen the impact of co-eluting interferences.
-
Issue 2: Poor accuracy and precision despite using this compound.
Q: I am using this compound, but my quality control (QC) samples are failing with poor accuracy and precision. Why isn't the internal standard compensating for the matrix effect?
A: While SIL-IS are excellent tools, they are not a panacea. This issue can arise from several factors:
Troubleshooting Steps:
-
Differential Matrix Effects: It's possible that Mianserin and this compound are not experiencing the exact same degree of ion suppression. This can happen with highly complex and variable matrices. The solutions in "Issue 1" (improving sample preparation and chromatography) are the primary remedies.
-
Internal Standard Concentration: Ensure the concentration of this compound is appropriate. An excessively high concentration of the internal standard can, in some cases, contribute to ion suppression of the analyte.
-
Crosstalk/Interference: Verify that there is no interference at the mass transitions of Mianserin or this compound from other metabolites or co-administered drugs. This can be checked by analyzing blank matrix samples from different sources.
-
Non-Co-elution of Analyte and IS: Confirm that Mianserin and this compound are perfectly co-eluting. While unlikely with a SIL-IS, chromatographic issues can sometimes cause slight separation.
Quantitative Data Summary
Table 1: Matrix Effect Assessment in Human Plasma from Different Donors
| Donor ID | Mianserin Peak Area (Neat Solution) | Mianserin Peak Area (Post-extraction Spike) | Matrix Effect (%) | This compound Peak Area (Post-extraction Spike) | IS-Normalized Matrix Effect (%) |
| Donor 1 | 1,250,000 | 875,000 | 70.0 | 910,000 | 96.2 |
| Donor 2 | 1,250,000 | 625,000 | 50.0 | 645,000 | 96.9 |
| Donor 3 | 1,250,000 | 950,000 | 76.0 | 980,000 | 96.9 |
| Donor 4 | 1,250,000 | 712,500 | 57.0 | 735,000 | 96.9 |
| Donor 5 | 1,250,000 | 812,500 | 65.0 | 840,000 | 96.7 |
| Donor 6 | 1,250,000 | 750,000 | 60.0 | 775,000 | 96.8 |
-
Matrix Effect (%) is calculated as: (Peak Area in Post-extraction Spike / Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression.
-
IS-Normalized Matrix Effect (%) is calculated as: (Analyte Peak Area / IS Peak Area in Post-extraction Spike) / (Analyte Peak Area / IS Peak Area in Neat Solution) * 100. Values close to 100% indicate effective compensation by the internal standard.
Table 2: Impact of Sample Preparation Technique on Signal Suppression
| Sample Preparation Method | Mianserin Peak Area | % Signal Suppression | This compound Peak Area |
| Protein Precipitation (PPT) | 450,000 | 64% | 465,000 |
| Liquid-Liquid Extraction (LLE) | 890,000 | 29% | 915,000 |
| Solid-Phase Extraction (SPE) | 1,150,000 | 8% | 1,180,000 |
| Neat Solution (Control) | 1,250,000 | 0% | 1,280,000 |
*% Signal Suppression is calculated relative to the neat solution.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
This protocol quantitatively assesses the extent of ion suppression or enhancement.
-
Prepare Blank Matrix Extracts: Extract at least six different sources of the biological matrix (e.g., human plasma) using the developed sample preparation method without adding the analyte or internal standard.
-
Prepare Neat Standard Solutions: Prepare solutions of Mianserin and this compound in the final reconstitution solvent at the same concentrations as the post-extraction spiked samples.
-
Prepare Post-Extraction Spiked Samples: Spike the blank matrix extracts from step 1 with known amounts of Mianserin and this compound to achieve the desired final concentrations (typically low and high QC levels).
-
Analysis: Analyze the neat standard solutions and the post-extraction spiked samples via LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and internal standard: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
Calculate the IS-normalized MF: IS-Normalized MF = MF_analyte / MF_IS
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Mianserin from Human Plasma
This is a general protocol based on methods described in the literature.[7][8]
-
Sample Aliquoting: To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound working solution.
-
Alkalinization: Add 50 µL of 1M Sodium Hydroxide and vortex briefly.
-
Extraction: Add 1 mL of an extraction solvent (e.g., Hexane:Isoamyl alcohol, 98:2 v/v).
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Mechanism of electrospray ionization (ESI) and signal suppression.
Caption: Troubleshooting workflow for inconsistent this compound signal.
References
- 1. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Mianserin-d3 Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Mianserin-d3 in biological matrices.
Troubleshooting Guides
Unstable this compound can lead to inaccurate quantification in bioanalytical assays. The following table summarizes potential stability issues and provides recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Response | Degradation due to improper storage temperature. | Store plasma and serum samples at -20°C or -70°C for long-term stability. Mianserin has been shown to be stable in plasma for at least two months at -20°C.[1][2] |
| Photodegradation. | Protect samples from light during collection, processing, and storage by using amber vials or by wrapping containers in aluminum foil.[3][4] | |
| Adsorption to container surfaces. | Use polypropylene or silanized glass containers. Consider the addition of a small percentage of an organic solvent like acetonitrile or methanol to the matrix if the assay allows. | |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes to avoid repeated freezing and thawing. While not explicitly studied for this compound, it is a general best practice for ensuring the stability of analytes in biological samples. | |
| Inconsistent Results | pH-dependent instability. | Maintain a consistent pH during sample preparation. Mianserin is a basic compound and its stability can be influenced by pH. |
| Enzymatic degradation in fresh samples. | Process samples promptly after collection. If immediate processing is not possible, store them at appropriate low temperatures to minimize enzymatic activity. | |
| Presence of Unexpected Peaks | Formation of degradation products. | The main metabolites of mianserin are 8-hydroxymianserin and N-desmethylmianserin.[5][6][7] Degradation can also occur through photodegradation.[3][4] Ensure proper storage and handling to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in plasma and serum?
For long-term storage, it is recommended to keep plasma and serum samples containing this compound at -20°C or -70°C.[8] Based on studies of the non-deuterated form, mianserin is stable in plasma for at least two months when stored at -20°C.[1][2] For short-term storage, samples should be kept on ice or refrigerated at 2-8°C and protected from light.
Q2: How can I prevent the adsorption of this compound to container surfaces?
To minimize adsorption, it is advisable to use polypropylene or silanized glass tubes and vials for sample collection, processing, and storage. The use of plastic containers can sometimes lead to the adsorption of drugs.
Q3: What are the known degradation pathways for mianserin and, by extension, this compound?
The primary degradation pathways for mianserin include metabolism and photodegradation.[3][4] The major metabolites identified in biological fluids are 8-hydroxymianserin and N-desmethylmianserin.[5][6][7] Exposure to light can also lead to the degradation of the molecule.[3]
Q4: Is this compound susceptible to freeze-thaw instability?
Q5: What sample preparation techniques are recommended for this compound analysis?
Commonly used and effective sample preparation techniques for mianserin and its deuterated analog in biological matrices include:
-
Protein Precipitation (PPT): This is a simple and rapid method often performed using acetonitrile.[8]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract and can be performed using various organic solvents.[1][2][9][10][11]
The choice of method will depend on the specific requirements of the analytical assay, such as the desired level of sensitivity and selectivity.
Experimental Protocols
Protocol 1: Plasma/Serum Sample Handling and Storage for this compound Stability
-
Collection: Collect blood samples in appropriate anticoagulant-treated tubes (e.g., EDTA, heparin).
-
Processing: Centrifuge the blood samples to separate plasma or serum as soon as possible after collection.
-
Storage:
-
Thawing: When ready for analysis, thaw the samples at room temperature or in a cool water bath. Vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To a 100 µL aliquot of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard (if this compound is not being used as the internal standard).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for ensuring this compound stability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. Evaluation of direct and indirect photodegradation of mianserin with high-performance liquid chromatography and short-term bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Degradation Strategies for Amitriptyline [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-state plasma concentrations of mianserin and its major active metabolite, desmethylmianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mianserin-d3 Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the chromatography of Mianserin-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC-MS/MS analysis of this compound?
A typical starting point for the analysis of mianserin and its deuterated internal standard, this compound, involves reversed-phase high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). A C18 column is commonly used with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component containing a modifier such as formic acid or ammonium acetate to ensure good peak shape and ionization efficiency.[1][2]
Q2: How can I improve the signal intensity of this compound in my LC-MS/MS analysis?
To enhance the signal intensity of this compound, several parameters can be optimized. Begin by ensuring the mass spectrometer's source settings, such as capillary voltage, gas flow, and temperature, are optimized for mianserin. The choice of mobile phase additive is also critical; for instance, using ammonium acetate can improve ionization.[1] Additionally, a well-designed sample preparation method that effectively removes matrix interferences can significantly reduce ion suppression and thereby boost the signal.[2]
Q3: What are the common causes of peak tailing with this compound?
Peak tailing for basic compounds like mianserin is often due to secondary interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[3][4] Other potential causes include column overload, using an injection solvent stronger than the mobile phase, or a void at the column inlet.[3][4]
Q4: My this compound peak is splitting. What could be the issue?
Peak splitting can arise from several factors. A common cause is a partially blocked column frit or a void at the head of the column.[3] It can also be caused by injecting the sample in a solvent that is too strong or incompatible with the mobile phase, leading to poor focusing of the analyte band on the column. In some instances, what appears to be a split peak may actually be the co-elution of an interfering substance.[5]
Q5: How do I address matrix effects when analyzing this compound in biological samples?
Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects, it is crucial to have a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering endogenous components from the sample matrix.[6][7] Using a deuterated internal standard like this compound helps to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing Peak
Q: My this compound peak is exhibiting significant tailing. How can I resolve this?
A: Peak tailing for this compound, a basic compound, is a common issue. Follow these steps to troubleshoot:
-
Check for Secondary Silanol Interactions:
-
Action: Lower the mobile phase pH by adding a small amount of formic acid (e.g., 0.1%). This protonates the silanol groups on the column packing, reducing their interaction with the basic analyte.
-
Rationale: Mianserin contains amine groups that can interact with acidic silanol groups on the silica support of the column, causing peak tailing.[3][4]
-
-
Evaluate for Column Overload:
-
Verify Injection Solvent Strength:
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
Rationale: If the injection solvent is significantly stronger than the mobile phase, the analyte band may not focus properly at the head of the column, leading to a distorted peak shape.[3]
-
-
Inspect the Column:
-
Action: If the above steps do not resolve the issue, consider that the column may be degraded or have a void at the inlet. Try replacing the column with a new one.
-
Rationale: Over time, columns can degrade, especially when used with aggressive mobile phases or samples. A void at the column inlet can cause turbulent flow and distort the peak shape.[3]
-
Issue 2: Poor Peak Shape - Split Peak
Q: I am observing a split peak for this compound. What are the likely causes and solutions?
A: A split peak for this compound can be indicative of several issues. Here is a systematic approach to identify and fix the problem:
-
Examine the Column Inlet:
-
Action: First, try back-flushing the column to remove any potential blockage from the inlet frit. If this does not work, the frit may need to be replaced.
-
Rationale: A partially clogged frit at the column inlet can cause the sample to be distributed unevenly onto the column, resulting in a split peak.[3]
-
-
Check for Column Voids:
-
Action: A sudden shock to the column (e.g., a pressure surge) can create a void in the packing material at the inlet. If a void is suspected, the column will likely need to be replaced.
-
Rationale: A void at the head of the column disrupts the flow path of the mobile phase and the analyte band, leading to peak splitting.[3]
-
-
Assess the Injection Solvent:
-
Action: As with peak tailing, ensure the injection solvent is not significantly stronger than the mobile phase. If it is, dilute the sample in the mobile phase.
-
Rationale: A strong injection solvent can cause the analyte to travel through the initial part of the column in a distorted band, which can manifest as a split peak.[5]
-
-
Consider Co-eluting Interferences:
-
Action: Review your sample preparation procedure to ensure it is effectively removing potential interferences. You may need to incorporate an additional clean-up step.
-
Rationale: What appears to be a split peak could be two separate but closely eluting compounds. This compound should ideally have a single, sharp peak.
-
Issue 3: Low Signal Intensity / High Background Noise
Q: My this compound signal is weak, and the background noise is high. What steps can I take to improve my results?
A: Low signal intensity and high background noise can severely impact the quality of your data. Here’s how to address these issues:
-
Optimize Mass Spectrometer Source Conditions:
-
Action: Infuse a standard solution of this compound directly into the mass spectrometer and optimize source parameters such as spray voltage, gas flows (nebulizer and auxiliary), and source temperature to maximize the signal.
-
Rationale: The efficiency of ionization and ion transmission through the mass spectrometer is highly dependent on the source conditions.
-
-
Improve Sample Preparation:
-
Action: Enhance your sample clean-up procedure. If you are using protein precipitation, consider switching to a more selective method like liquid-liquid extraction or solid-phase extraction.
-
Rationale: Biological matrices contain many endogenous compounds that can co-elute with your analyte and cause ion suppression, leading to a lower signal. A more thorough clean-up will reduce these matrix effects.[6][7] High background noise can also be a result of a "dirty" sample.
-
-
Check Mobile Phase Quality:
-
Action: Ensure you are using high-purity solvents and additives (e.g., LC-MS grade). Prepare fresh mobile phases daily.
-
Rationale: Contaminants in the mobile phase can contribute to high background noise and potentially suppress the ionization of your analyte.
-
-
Inspect the LC-MS System for Contamination:
-
Action: If the background noise is consistently high, there may be contamination in the LC system or the mass spectrometer. Flush the LC system with a strong solvent and clean the ion source of the mass spectrometer according to the manufacturer's instructions.
-
Rationale: Carryover from previous injections or general system contamination can lead to elevated background noise.
-
Data Presentation
Table 1: Comparison of LC-MS/MS Methods for Mianserin Analysis
| Parameter | Method 1[1] | Method 2[7] | Method 3[2] |
| Column | Thermo Hypersil-Hypurity C18 (5 µm, 150 mm x 2.1 mm) | Hichrom RPB (250 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase A | 10mM Ammonium Acetate (pH 3.4) | 0.05 M Phosphoric Acid (pH 3.0) | 0.005 M Formic Acid |
| Mobile Phase B | Methanol:Acetonitrile (50:15, v/v) | Acetonitrile | Hexane:Isoamylalcohol (98:2) |
| Flow Rate | 0.22 mL/min | Not Specified | Not Specified |
| Internal Standard | Cinnarizine | Doxepin | This compound |
| Ionization Mode | ESI+ | UV Detection | ESI+ |
| Monitored Transition (m/z) | Mianserin: 265 -> [M+H]+ | Not Applicable | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for the analysis of mianserin in human plasma.[1]
-
To 1 mL of plasma sample in a centrifuge tube, add the internal standard solution (this compound).
-
Alkalinize the sample by adding a small volume of sodium hydroxide solution.
-
Add 5 mL of extraction solvent (e.g., n-hexane:isopropanol, 90:10 v/v).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Troubleshooting workflow for low signal intensity and high background noise.
References
- 1. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. uhplcs.com [uhplcs.com]
- 5. LC MS MS: splitted peak after extraction! - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing ionization efficiency of Mianserin-d3
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the ionization efficiency of Mianserin-d3 in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry? A1: this compound is a stable isotope-labeled (SIL) version of the tetracyclic antidepressant Mianserin, where three hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis.[1][2] Because it is chemically identical to Mianserin, it co-elutes chromatographically and exhibits similar ionization behavior, but its increased mass allows it to be distinguished by the mass spectrometer. This corrects for variations in sample preparation, injection volume, and ionization suppression.
Q2: What are the most common and effective ionization techniques for this compound? A2: For liquid chromatography-mass spectrometry (LC-MS), electrospray ionization (ESI) in the positive ion mode is the most commonly reported and effective technique for Mianserin and its deuterated analogs.[3][4][5] Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) can also be considered, particularly if matrix effects are a significant issue with ESI.[6] For gas chromatography-mass spectrometry (GC/MS), electron impact (EI) ionization is used.[1]
Q3: What is the expected precursor ion for this compound in positive ESI mode? A3: Mianserin is a basic compound with multiple nitrogen atoms that can be readily protonated. In positive ESI mode, this compound forms a protonated molecule, [M+H]⁺. Given the molecular weight of Mianserin is 264.37 g/mol , the monoisotopic mass of this compound (C₁₈H₁₇D₃N₂) is approximately 267.4 g/mol . Therefore, the expected precursor ion to monitor is m/z 268.3.[3]
Q4: How does mobile phase pH influence the ionization of this compound? A4: Mobile phase pH is a critical parameter that affects both the chromatographic retention and ionization efficiency of ionizable compounds like Mianserin.[7][8][9]
-
For Ionization: An acidic mobile phase (e.g., pH 2-4) is typically used to ensure this compound is fully protonated in solution before it enters the ESI source, which generally promotes efficient formation of the [M+H]⁺ ion.[5]
-
For Chromatography: In reversed-phase LC, suppressing the ionization of a basic compound (by using a higher pH mobile phase) makes it less polar and increases its retention time.[7] However, the optimal pH for ionization may differ from the optimal pH for chromatography. Some studies have shown that higher pH mobile phases can also yield excellent signal for basic compounds in positive ESI mode.[10][11] It is crucial to find a balance that provides good retention, sharp peak shape, and maximum signal intensity.
Q5: Which mobile phase additives are recommended for analyzing this compound? A5: Mobile phase additives provide a source of protons to facilitate ionization. For positive ESI mode, common additives include:
-
Formic Acid (0.1%): Widely used to lower the mobile phase pH and provide protons.[5]
-
Acetic Acid (0.2%): A slightly weaker acid than formic acid, also effective for protonation.[3]
-
Ammonium Acetate or Ammonium Formate (5-10 mM): These buffers help control the pH and can improve peak shape and ionization stability.[3][5]
Troubleshooting Guide
Problem: I am seeing a very low or no signal for this compound.
Answer: A complete signal loss typically points to a singular, significant issue rather than a subtle optimization problem. Follow this systematic approach to identify the cause.[12]
-
Check the Mass Spectrometer:
-
Is the ESI source spraying? Visually inspect the spray needle. You should see a fine, stable mist when the LC is flowing. No spray could indicate a clog in the needle, no mobile phase flow, or incorrect gas settings.[12]
-
Are source gases on? Confirm that the nebulizing and drying gases (typically nitrogen) are flowing at the setpoints specified in your method.
-
Are voltages enabled? Ensure the capillary voltage and other source optics voltages are turned on and set correctly.
-
-
Isolate the LC from the MS:
-
Perform a direct infusion or flow injection analysis (FIA) of a freshly prepared this compound standard. If you see a signal now, the problem is likely with your chromatography (column, mobile phase). If there is still no signal, the issue lies with the sample or the mass spectrometer itself.
-
-
Verify the Liquid Chromatography:
-
Check LC Pump Pressure: Is the pressure stable and what you expect for the column and flow rate? An air bubble in the pump head can cause flow to stop.[12] Manually purge the pumps if necessary.
-
Confirm Mobile Phase: Ensure your mobile phase lines are in the correct, fresh solvent bottles and that there is enough solvent to complete the run.
-
Check for Leaks: Inspect all fittings between the autosampler and the MS for any signs of leaks.
-
-
Evaluate the Sample and Method:
-
Prepare a Fresh Standard: Rule out degradation or errors in the preparation of your current sample by making a new one.
-
Check the Acquisition Method: Double-check that you are monitoring the correct m/z transition for this compound (e.g., Q1: 268.3).[3] Ensure the scan time is not too short and the data acquisition rate is sufficient.[13]
-
Problem: My this compound peak is broad or shows significant tailing.
Answer: Poor peak shape can compromise resolution and reduce sensitivity.
-
Adjust Mobile Phase pH: For basic compounds like Mianserin, peak tailing can occur due to secondary interactions with residual silanol groups on the silica-based column packing. Using a low pH mobile phase (e.g., with 0.1% formic acid) can protonate both the analyte and the silanols, minimizing these interactions.[7]
-
Check for Column Contamination/Age: A contaminated or old column can lead to peak shape degradation.[14] Try flushing the column with a strong solvent or replacing it with a new one.
-
Rule out Extracolumn Volume: Ensure you are using tubing with the smallest possible internal diameter between the column and the ESI source to minimize peak broadening.
Problem: The signal intensity for this compound is highly variable between injections.
Answer: Inconsistent signal intensity makes quantification unreliable.
-
Check Autosampler Performance: An inconsistent injection volume is a common cause. Verify the autosampler's precision and check for air bubbles in the sample syringe or loop.
-
Ensure Sufficient Column Equilibration: If running a gradient, make sure the column is fully re-equilibrated to the initial conditions before the next injection. Insufficient equilibration can cause retention time and peak area to shift.
-
Evaluate ESI Stability: Watch the spray in the source. An unstable spray will lead to a fluctuating ion current and, consequently, variable signal intensity. This could be caused by a partially blocked needle or inconsistent mobile phase delivery.
Problem: I suspect matrix effects are suppressing my this compound signal.
Answer: Matrix effects occur when co-eluting substances from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte.
-
Confirm Suppression: The most definitive way to identify matrix effects is with a post-column infusion experiment. Infuse a constant flow of this compound into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of this compound confirms ion suppression.
-
Mitigate Suppression:
-
Improve Sample Preparation: Use a more selective sample cleanup technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.
-
Enhance Chromatographic Separation: Modify your LC gradient to better separate this compound from the co-eluting matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.
-
Data & Protocols
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Analysis The following are typical starting parameters and should be optimized for your specific instrument and application.
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive (ESI+) | [3] |
| Precursor Ion (Q1) | 268.3 m/z | [3] |
| Product Ion (Q3) | 208.1 m/z | [3] |
| Collision Energy (CE) | 20-45 V | [3] |
| Mobile Phase A | Water + 0.2% Acetic Acid + 10 mM Ammonium Acetate | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Column | C18 (e.g., 2.1 x 50 mm, 2.5 µm) | [3] |
Table 2: General ESI Source Parameter Ranges for Optimization Optimal values are instrument-dependent.
| Parameter | Typical Range | Rationale |
| Capillary Voltage | 2000 - 4500 V | Drives the electrospray process and ion formation. |
| Nebulizer Gas Pressure | 30 - 60 psi | Aids in droplet formation (nebulization).[15] |
| Drying Gas Flow | 5 - 12 L/min | Assists in solvent evaporation from droplets.[16] |
| Drying Gas Temperature | 250 - 450 °C | Facilitates desolvation to release gas-phase ions.[17] |
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters via Flow Injection Analysis (FIA)
This protocol allows for rapid optimization of MS source parameters without the chromatographic column.
-
System Setup:
-
Remove the analytical column and replace it with a zero-dead-volume union.
-
Prepare a working solution of this compound at a representative concentration (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Set the LC pump to deliver this solution at a constant flow rate (e.g., 0.4 mL/min).
-
-
Optimization Procedure:
-
Set up an MS method to monitor the specific precursor-to-product ion transition for this compound (268.3 -> 208.1 m/z).
-
Vary one source parameter at a time while holding the others constant, observing the signal intensity in real-time.[16][17]
-
Capillary Voltage: Start at 3000 V and adjust in 500 V increments.
-
Drying Gas Temperature: Start at 300 °C and adjust in 50 °C increments.
-
Drying Gas Flow: Start at 8 L/min and adjust in 2 L/min increments.
-
Nebulizer Pressure: Start at 40 psi and adjust in 5 psi increments.
-
-
Record the optimal value for each parameter that produces the highest, most stable signal. Note that some parameters may interact, so re-evaluating the first parameter after optimizing the others can be beneficial.
-
Protocol 2: Evaluating the Effect of Mobile Phase pH
This protocol helps determine the optimal mobile phase pH for this compound signal intensity.
-
Mobile Phase Preparation:
-
Prepare at least three different aqueous mobile phases (Mobile Phase A) with varying pH, using LC-MS compatible buffers.
-
Acidic: Water + 0.1% Formic Acid (pH ~2.7)
-
Acidic Buffered: Water + 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid
-
Neutral/Basic Buffered: Water + 10 mM Ammonium Acetate, pH adjusted to 7.0 or 9.0 with Ammonium Hydroxide
-
-
Use a consistent organic mobile phase (e.g., Acetonitrile) for Mobile Phase B.
-
-
Analysis Procedure:
-
Install the analytical column.
-
For each Mobile Phase A condition, thoroughly flush and equilibrate the LC system.
-
Inject a consistent amount of this compound standard multiple times (n=3) using a standardized LC gradient.
-
Record the average peak area and peak height for this compound at each pH condition.
-
-
Data Evaluation:
Visualizations
Caption: Troubleshooting workflow for low or no this compound signal.
Caption: Key factors influencing the ionization efficiency of this compound.
References
- 1. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. zefsci.com [zefsci.com]
- 15. agilent.com [agilent.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Mitigating Matrix Effects with Mianserin-d3
Welcome to the technical support center for the effective use of Mianserin-d3 as an internal standard in LC-MS/MS analyses. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical method?
This compound serves as a stable isotope-labeled internal standard (SIL-IS). In quantitative LC-MS/MS analysis, it is added at a known concentration to all samples, including calibrators and quality controls. Its purpose is to mimic the analytical behavior of the target analyte (e.g., mianserin or other antipsychotic drugs) during sample preparation, chromatography, and ionization. By normalizing the analyte's signal to the signal of this compound, we can effectively compensate for variations in sample recovery and matrix-induced signal suppression or enhancement, leading to more accurate and precise quantification.
Q2: Why is a SIL-IS like this compound preferred over a structural analog internal standard?
Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS. Because this compound is chemically identical to mianserin, differing only in the presence of deuterium atoms, it has nearly identical physicochemical properties. This ensures that it co-elutes with the analyte and experiences the same degree of matrix effect and ionization efficiency. Structural analogs, while similar, may have different retention times, ionization efficiencies, and responses to matrix components, which can lead to less effective correction and introduce bias into the results.
Q3: Can this compound be used as an internal standard for analytes other than mianserin?
Yes, this compound can be a suitable internal standard for other analytes, particularly for other tetracyclic antidepressants or compounds with similar chemical structures and ionization properties. However, it is crucial to validate its performance for each specific analyte. The ideal internal standard should co-elute with the target analyte and demonstrate a consistent analyte/internal standard response ratio across different concentrations and matrices.
Q4: How do I properly prepare my stock and working solutions of this compound?
This compound is typically supplied as a solution in a certified concentration.
-
Stock Solution: If a more dilute stock solution is required, it should be prepared in a high-purity solvent in which this compound is readily soluble, such as methanol or acetonitrile.
-
Working Solution: The working internal standard solution is prepared by diluting the stock solution to the desired concentration. This concentration should be high enough to provide a stable and reproducible signal but not so high that it causes detector saturation or isotopic interference with the analyte. The working solution is the one added to all samples during the sample preparation process.
Q5: What are the acceptance criteria for the internal standard response during a batch run?
The internal standard response should be monitored across all injections in an analytical batch. The area of the this compound peak should be consistent, with a coefficient of variation (CV) typically within ±15-20% of the average response across all samples. Significant deviations may indicate a problem with sample preparation, injection volume, or instrument performance.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in this compound Peak Area (>20% CV) | 1. Inconsistent sample preparation (e.g., pipetting errors).2. Inconsistent injection volumes.3. Instability of this compound in the sample matrix or reconstituted extract.4. Ion source contamination or instability. | 1. Review and retrain on the sample preparation protocol. Use calibrated pipettes.2. Check the autosampler for air bubbles and ensure proper needle seating.3. Investigate the stability of this compound under the specific storage and analytical conditions.4. Clean the ion source and recalibrate the mass spectrometer. |
| Poor Peak Shape for this compound (e.g., fronting, tailing, or splitting) | 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. High injection volume.4. Interference from a co-eluting matrix component. | 1. Replace the analytical column or use a guard column.2. Ensure the final sample solvent is as similar as possible to the initial mobile phase.3. Reduce the injection volume.4. Optimize the chromatographic method to improve separation from the interfering peak. |
| Unexpectedly Low this compound Signal | 1. Error in the preparation of the internal standard working solution.2. Incomplete sample extraction or significant loss during sample processing.3. Severe ion suppression in the sample matrix.4. Incorrect mass spectrometer settings. | 1. Prepare a fresh internal standard working solution.2. Re-evaluate the sample preparation method for efficiency.3. Dilute the sample to reduce the concentration of matrix components.4. Verify the MRM transition and other MS parameters for this compound. |
| "Crosstalk" or Isotopic Interference between this compound and the Analyte | 1. The presence of the unlabeled analyte in the this compound standard.2. In-source fragmentation of the analyte that produces an ion with the same m/z as this compound.3. Insufficient mass resolution of the instrument. | 1. Check the certificate of analysis for the this compound standard for isotopic purity.2. Optimize the collision energy and other MS/MS parameters to minimize fragmentation.3. If using a high-resolution mass spectrometer, ensure it is properly calibrated. For triple quadrupole instruments, ensure the precursor and product ion masses are correctly defined. |
Experimental Protocols
Protocol 1: Quantification of Olanzapine in Human Plasma using this compound
This protocol describes the extraction and analysis of olanzapine from human plasma using protein precipitation, with this compound as the internal standard.
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of olanzapine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of olanzapine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of this compound at 100 ng/mL in methanol.
-
Prepare calibration standards and QCs by spiking the appropriate amount of olanzapine working solutions into blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the 100 ng/mL this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate olanzapine from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Olanzapine: e.g., m/z 313.2 → 256.2
-
This compound: e.g., m/z 268.2 → 208.1
-
Quantitative Data Summary
The following table demonstrates the effectiveness of this compound in compensating for matrix effects in the analysis of a hypothetical antipsychotic drug in human plasma. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) * 100%. An ideal internal standard will result in a consistent analyte/IS ratio, even in the presence of significant matrix effects.
| Sample Type | Analyte Peak Area | This compound Peak Area | Matrix Effect (%) (Analyte) | Analyte/IS Ratio |
| Neat Solution (Low QC) | 105,000 | 510,000 | 100 | 0.206 |
| Plasma Extract (Low QC) | 72,000 | 350,000 | 68.6 (Suppression) | 0.206 |
| Neat Solution (High QC) | 1,020,000 | 505,000 | 100 | 2.020 |
| Plasma Extract (High QC) | 705,000 | 348,000 | 69.1 (Suppression) | 2.026 |
As shown in the table, although the analyte signal is suppressed by approximately 30% in the plasma matrix, the this compound signal is similarly affected. This results in a consistent analyte-to-internal standard ratio, allowing for accurate quantification.
Visualizations
Caption: Experimental workflow for the quantification of antipsychotics using this compound.
Caption: A logical troubleshooting workflow for issues encountered during analysis.
Mianserin-d3 purity issues and quality control
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the purity and quality of Mianserin-d3. The following sections address common issues through a question-and-answer format, offering detailed troubleshooting guides, experimental protocols, and quality control specifications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of Mianserin, a tetracyclic antidepressant.[1][2] The hydrogen atoms on the N-methyl group are replaced with deuterium (d3). Its primary application is as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[3][4] Using this compound as an IS allows for precise quantification of Mianserin in complex biological matrices like plasma or serum by correcting for variations during sample preparation and analysis.[3][4]
Q2: What are the typical purity specifications for a high-quality this compound standard?
High-quality this compound should meet stringent specifications for both chemical and isotopic purity. While a specific Certificate of Analysis for this compound was not found, a typical CoA for a similar deuterated standard (e.g., R-Mirtazapine-d3) provides a representative example of quality control parameters.[5]
Table 1: Typical Certificate of Analysis Specifications for this compound
| Parameter | Specification | Method | Purpose |
| Chemical Purity | ≥98% | HPLC-UV/MS | Ensures the signal is primarily from the compound of interest. |
| Isotopic Purity | ≥98% | LC-MS | Confirms the level of deuterium incorporation. |
| Isotopic Distribution | d3 >96%, d2 <3%, d1 <1%, d0 <0.5% | LC-MS | Characterizes the population of deuterated molecules. |
| Identity Confirmation | Conforms to structure | ¹H-NMR, Mass Spec | Verifies the chemical structure is correct. |
| Appearance | White to Off-White Solid | Visual Inspection | Basic quality check for gross contamination. |
Q3: What are the common chemical and isotopic impurities found in this compound?
Impurities in this compound can be categorized as chemical or isotopic.
-
Chemical Impurities: These are substances other than Mianserin and its isotopic variants. They can originate from the synthesis, degradation, or storage of the material. Common related impurities include metabolites of the parent drug, such as 8-Hydroxy Mianserin and N-Desmethyl Mianserin.[6] Degradation products can also form if the standard is exposed to light or harsh chemical conditions.[7]
-
Isotopic Impurities: These are variants of Mianserin with different numbers of deuterium atoms than the desired three. The most common isotopic impurity is the unlabeled Mianserin (d0). Other variants can include molecules with one (d1) or two (d2) deuterium atoms. These arise from incomplete deuteration during synthesis.
Q4: How should this compound be stored to ensure its stability and purity?
To maintain the integrity of this compound, proper storage is crucial.
-
Temperature: Store the compound, whether in solid form or dissolved in a solvent like methanol, in a refrigerator at 2-8°C for short-term storage or a freezer at -20°C for long-term storage.[2][5]
-
Light: Protect the standard from light by storing it in an amber vial or in the dark to prevent photodegradation.[7]
-
Moisture: Keep the container tightly sealed to prevent moisture absorption.
-
Solvent Stability: When in solution (e.g., methanol), ensure the solvent is of high purity (LC-MS grade) and that the solution is not stored in acidic or basic conditions, which could potentially facilitate H/D exchange.[8]
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter.
Problem 1: My LC-MS analysis shows low isotopic purity (a large d0 peak).
A significant peak corresponding to unlabeled Mianserin (d0) compromises the accuracy of your assay.
-
Possible Cause 1: Poor Quality Standard: The supplied this compound may have low isotopic enrichment from the manufacturer.
-
Possible Cause 2: Hydrogen/Deuterium (H/D) Exchange: The deuterium atoms may be exchanging with hydrogen atoms from the solvent or matrix. This is less likely for methyl-d3 labels, which are generally stable, but can occur under harsh acidic or basic conditions.[8]
-
Solution: Ensure your mobile phase and sample processing solutions are within a neutral pH range (pH 4-7). Avoid prolonged storage in highly aqueous or protic solvents.
-
-
Possible Cause 3: In-source Fragmentation/Metabolism: If analyzing a sample from a biological study, the unlabeled Mianserin could be the actual analyte present in the sample, not an impurity of the standard.
-
Solution: Analyze a "blank" sample spiked only with your this compound standard. The d0 peak should be minimal in this sample. If it is, the d0 peak in your study samples is the analyte you are trying to measure.
-
Problem 2: The chromatogram shows an unexpected peak near the this compound peak.
Extra peaks can interfere with quantification and indicate contamination.
-
Possible Cause 1: Contamination: The peak could be from the solvent, sample container, or the LC-MS system itself.
-
Solution: Inject a solvent blank. If the peak is present, the contamination is in your mobile phase or system. If not, the contamination is in your sample preparation reagents. Use high-purity, LC-MS grade solvents and single-use plasticware where possible.
-
-
Possible Cause 2: Related Chemical Impurity: The peak may be a known Mianserin-related substance.
-
Solution: Check the mass-to-charge ratio (m/z) of the impurity peak. Compare it against known metabolites or synthesis precursors (see Table 3 below). This can help in its identification.
-
-
Possible Cause 3: Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts on an HPLC column.[8]
-
Solution: This is a known chromatographic phenomenon. Ensure your chromatography method has sufficient resolution to separate the this compound peak from the unlabeled Mianserin (analyte) peak. A slight retention time shift is normal and acceptable.
-
Problem 3: The this compound signal intensity is unstable or decreasing over time.
Poor signal stability affects reproducibility and accuracy.
-
Possible Cause 1: Adsorption: Active compounds like Mianserin can adsorb to glass or plastic surfaces, or to active sites in the LC column or flow path.
-
Solution: Use silanized glass vials or polypropylene vials. Ensure the LC column is well-conditioned. Sometimes, adding a small amount of a competing base to the mobile phase can improve peak shape and stability.
-
-
Possible Cause 2: Degradation: The compound may be degrading in the autosampler over the course of a long analytical run.
-
Solution: Keep the autosampler tray cooled (e.g., 4-10°C). Prepare fresh dilutions of the standard for each analytical batch if instability is observed. Evaluate the stability of the compound in your chosen solvent by re-injecting the same vial over 24-48 hours.
-
-
Possible Cause 3: Ion Source Instability/Contamination: The MS ion source may be dirty, leading to fluctuating signal.
-
Solution: Clean the ion source according to the manufacturer's protocol. Ensure gas flows and source temperatures are optimal and stable.
-
Experimental Protocols
Protocol 1: HPLC-UV Method for Chemical Purity Assessment
This method is suitable for determining the percentage of all UV-active impurities relative to the main this compound peak.
-
System: HPLC with UV Detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of Acetonitrile and a buffer such as 20 mM ammonium formate (pH adjusted to 4.5).
-
Gradient: 10% to 90% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[13]
-
Sample Preparation: Prepare a solution of this compound in methanol at approximately 1 mg/mL.
-
Analysis: Inject 10 µL. Integrate all peaks. Calculate purity by dividing the main peak area by the total area of all peaks and multiplying by 100.
Protocol 2: LC-MS Method for Isotopic Purity and Impurity Identification
This method is essential for confirming isotopic enrichment and identifying unknown peaks by their mass.
-
System: LC-MS/MS (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer).
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Sample Preparation: Prepare a solution of this compound in 50:50 Methanol:Water at approximately 1 µg/mL.
-
MS Analysis:
-
Perform a full scan analysis from m/z 100-500 to look for all potential impurities.
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to specifically quantify the isotopic distribution.
-
Table 2: Key m/z Values for this compound Isotopic Analysis
| Compound | Expected [M+H]⁺ (m/z) | Description |
| This compound | 268.2 | The desired deuterated molecule. |
| Mianserin-d2 | 267.2 | Isotopic impurity. |
| Mianserin-d1 | 266.2 | Isotopic impurity. |
| Mianserin-d0 | 265.2 | Unlabeled Mianserin. |
Table 3: Common Mianserin-Related Impurities and Their Masses
| Impurity Name | Expected [M+H]⁺ (m/z) | Potential Source |
| N-Desmethyl Mianserin | 251.2 | Metabolite / Synthesis Precursor |
| 8-Hydroxy Mianserin | 281.2 | Metabolite |
| Mianserin N-Oxide | 281.2 | Metabolite / Degradant |
Visual Workflow and Troubleshooting Diagrams
The following diagrams, generated using Graphviz, illustrate key quality control and troubleshooting processes.
Caption: Workflow for incoming quality control testing of this compound.
Caption: Decision tree for troubleshooting unexpected peaks in LC-MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 81957-76-8 [amp.chemicalbook.com]
- 3. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. lgcstandards.com [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound (0.1 mg/ml) in Methanol | LGC Standards [lgcstandards.com]
- 10. clearsynth.com [clearsynth.com]
- 11. (±)-Mianserin-d3 Hydrochloride (methyl-d3) [lgcstandards.com]
- 12. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Analysis of Mianserin Enantiomers on Astec® Cellulose DMP, LC/MS Conditions application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Preventing isotopic exchange in Mianserin-d3 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mianserin-d3, with a specific focus on preventing isotopic exchange during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Mianserin, a tetracyclic antidepressant. The "-d3" designation indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Mianserin concentrations in biological matrices like plasma and serum.[1][2] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[1][2]
Q2: Why is preventing isotopic exchange important when using this compound?
A2: Isotopic exchange, or back-exchange, is the process where deuterium atoms on this compound are replaced by hydrogen atoms from the surrounding solvent or matrix. This process can lead to a shift in the mass-to-charge ratio of the internal standard, causing it to be detected at the same mass as the non-deuterated Mianserin. This interference can lead to inaccurate quantification of the analyte, compromising the validity of experimental results.[3][4]
Q3: What are the primary factors that can induce isotopic exchange in this compound?
A3: The stability of the deuterium label on this compound can be influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The rate of exchange is generally lowest at a specific pH, which for many compounds is in the acidic range.[2][5]
-
Temperature: Higher temperatures can increase the rate of isotopic exchange.[6][7] Therefore, keeping samples cool during processing and storage is crucial.
-
Solvent Composition: The type of solvent and the presence of protic solvents (e.g., water, methanol) can facilitate isotopic exchange. Aprotic solvents are less likely to cause exchange.
-
Exposure Time: The longer the exposure to conditions that promote exchange, the greater the extent of back-exchange will be.[6]
Q4: How stable is the deuterium label on the N-methyl group of this compound?
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inaccurate quantification of Mianserin. | Isotopic exchange of this compound leading to signal overlap with the analyte. | 1. Optimize pH: Adjust the pH of all solutions (extraction solvents, mobile phases) to a range where exchange is minimized. For amine-containing compounds, slightly acidic conditions (e.g., pH 2.5-4) are often preferred to maintain stability and good chromatographic peak shape.[2][5] 2. Control Temperature: Maintain low temperatures (e.g., 0-4°C) during all sample preparation steps. Use a cooled autosampler if possible.[6][7] 3. Minimize Exposure Time: Process samples as quickly as possible to reduce the time this compound is exposed to potentially destabilizing conditions.[6] |
| Appearance of a peak at the m/z of Mianserin in blank samples spiked only with this compound. | Back-exchange of one or more deuterium atoms for hydrogen. | 1. Solvent Selection: If possible, use aprotic solvents for reconstitution and dilution of the this compound stock solution. If aqueous solutions are necessary, prepare them fresh and keep them cooled. 2. Storage Conditions: Store this compound stock solutions in an appropriate solvent (e.g., methanol as supplied by vendors) at the recommended temperature (typically 2-8°C or frozen) in tightly sealed containers to prevent exposure to atmospheric moisture.[5] |
| Variable internal standard response across a batch. | Inconsistent isotopic exchange due to variations in sample processing time or temperature. | 1. Standardize Workflow: Ensure that all samples, calibrators, and quality controls are processed under identical conditions and for the same duration. 2. Batch Processing: Process samples in smaller, manageable batches to minimize the time any single sample sits at room temperature. |
Experimental Protocols
Protocol 1: Recommended Handling and Storage of this compound Stock Solutions
-
Receiving and Storage: Upon receipt, store the this compound solution (typically in methanol) at the temperature recommended by the supplier (e.g., 2-8°C or -20°C).[5] Keep the container tightly sealed to prevent solvent evaporation and exposure to atmospheric moisture.
-
Preparation of Working Solutions:
-
Allow the stock solution to equilibrate to room temperature before opening to prevent condensation of atmospheric water into the solution.
-
Prepare working solutions by diluting the stock solution with an appropriate solvent. For LC-MS applications, the mobile phase starting composition (e.g., methanol or acetonitrile) is often a suitable diluent.
-
If aqueous dilutions are necessary, use high-purity water and prepare fresh daily. Keep aqueous working solutions on ice or in a cooled autosampler.
-
-
Long-term Storage of Working Solutions: For long-term storage, it is recommended to store aliquots of the working solution in a non-protic solvent at -20°C or below. Avoid repeated freeze-thaw cycles.
Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Isotopic Exchange
This protocol provides a general workflow for the extraction of Mianserin from a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Sample Thawing: Thaw biological samples on ice.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to each sample, calibrator, and quality control. Vortex briefly to mix.
-
Protein Precipitation:
-
Add 3 volumes of ice-cold acetonitrile (or other suitable organic solvent) to the sample.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is required, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., <30°C).
-
Reconstitution: Reconstitute the dried extract in the mobile phase starting conditions. The reconstitution solvent should ideally be at a pH that minimizes isotopic exchange (e.g., slightly acidic).
-
Analysis: Inject the reconstituted sample into the LC-MS system. Use a cooled autosampler set to a low temperature (e.g., 4°C).
Quantitative Data Summary
Due to the limited availability of specific quantitative data on this compound isotopic exchange rates in the public literature, the following table provides a qualitative summary of the expected stability under different conditions, based on general principles of deuterated compound stability.
| Condition | Parameter | Expected Stability of this compound | Recommendation |
| pH | pH < 2 | Moderate to Low | Avoid prolonged exposure. |
| pH 2 - 4 | High | Optimal range for sample processing and LC mobile phase. | |
| pH 4 - 7 | High | Generally stable. | |
| pH > 7 | Moderate to Low | Basic conditions may promote exchange. Avoid if possible. | |
| Temperature | < 0°C | Very High | Ideal for long-term storage and analysis where feasible.[7] |
| 0 - 4°C | High | Recommended for sample preparation and autosampler temperature. | |
| Room Temperature (~25°C) | Moderate | Minimize exposure time. | |
| > 30°C | Low | Avoid. | |
| Solvent | Aprotic (e.g., Acetonitrile, Dichloromethane) | High | Preferred for stock and working solution preparation where compatible. |
| Protic (e.g., Water, Methanol) | Moderate | Use high-purity solvents, prepare fresh, and keep cool. |
Visualizations
Experimental Workflow for Preventing Isotopic Exchange
Caption: Workflow for handling this compound to minimize isotopic exchange.
Logical Relationship of Factors Influencing Isotopic Exchange
Caption: Factors that can lead to isotopic exchange and inaccurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02622D [pubs.rsc.org]
- 9. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in using deuterated standards like Mianserin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mianserin-d3 as a deuterated internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is the peak area of my this compound internal standard (IS) inconsistent across my analytical run, while my calibration standards are stable?
A1: Inconsistent internal standard response, especially in later parts of a run, can point to several issues. One common cause is the carryover of matrix components from previously injected samples, which can accumulate on the column or in the ion source, leading to increasing ion suppression over time.[1] Another possibility is a problem with the instrument itself, such as a dirty ion source or detector fatigue, which may require maintenance.[1][2] It is also crucial to ensure the stability of the reconstituted this compound solution under the autosampler conditions for the duration of the run.
Q2: I am observing a small peak at the m/z of the unlabeled Mianserin in my this compound standard solution. What could be the cause?
A2: This observation typically points to two main possibilities:
-
Isotopic Impurity: The this compound standard may contain a small percentage of the unlabeled (d0) compound as an impurity from its synthesis. Always check the Certificate of Analysis (CoA) for the specified isotopic purity.
-
In-source "Back-Exchange": While less common for methyl-deuterated standards like this compound, back-exchange can occur under certain conditions in the mass spectrometer's ion source, where deuterium atoms are replaced by hydrogen atoms. This is more prevalent with standards deuterated at exchangeable sites (e.g., -OH, -NH).
Q3: My quantification results for Mianserin are inaccurate, showing high variability between different patient samples. Could this be a matrix effect issue with this compound?
A3: Yes, this is a classic sign of matrix effects. Matrix effects occur when components in the biological sample (e.g., lipids, proteins, salts) co-elute with the analyte and internal standard, causing suppression or enhancement of their ionization.[3][4] Even though deuterated standards like this compound are considered the gold standard because they co-elute with the analyte, differential matrix effects can still occur.[5][6] This can happen if the analyte and IS experience slightly different degrees of ion suppression, potentially due to minor chromatographic shifts or their different concentrations in the presence of a high concentration of a matrix interferent.[7] It is essential to evaluate matrix effects during method development using matrix from multiple sources.[4]
Q4: How can I test for potential isotopic exchange in my this compound standard?
A4: To test for isotopic exchange (the replacement of deuterium with hydrogen), you can perform a stability study. Prepare the this compound standard in the final solvent composition used for your samples. Analyze the solution immediately (T=0) and then again after storing it under various conditions (e.g., room temperature, 4°C, autosampler temperature) for extended periods (e.g., 24, 48 hours). Monitor the ion ratio of this compound to any emerging unlabeled Mianserin. A significant increase in the unlabeled Mianserin signal over time would suggest an exchange is occurring. This compound, being deuterated on a chemically stable methyl group, is generally not prone to exchange under typical LC-MS conditions.[8]
Q5: The retention time of this compound is slightly earlier than that of unlabeled Mianserin. Is this normal and can it affect quantification?
A5: Yes, this is a known phenomenon called the "deuterium isotope effect".[9] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[9][10] While usually minor, this chromatographic shift can become problematic if it occurs on the shoulder of a rapidly changing region of ion suppression from the sample matrix.[7] If the analyte and the IS elute at different points in the ion suppression zone, they will be affected differently, and the IS will fail to accurately compensate, leading to biased results.[7]
Quantitative Data Summary
For accurate quantification, it is critical to use the correct mass-to-charge (m/z) transitions for both the analyte and the internal standard. Below is a summary of typical mass spectrometric data for Mianserin and this compound.
Table 1: Mass Spectrometric Parameters for Mianserin and this compound
| Compound | Chemical Formula | Precursor Ion [M+H]⁺ (m/z) | Common Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Mianserin | C₁₈H₂₀N₂ | 265.2 | 208.1 | [11] |
| this compound | C₁₈H₁₇D₃N₂ | 268.3 | 208.1 |[11] |
Table 2: General Acceptance Criteria for Method Validation Using an Internal Standard
| Parameter | Acceptance Criteria | Description | Reference |
|---|---|---|---|
| Precision | ≤15% RSD (or ≤20% at LLOQ) | The closeness of repeated measurements. | [4][11] |
| Accuracy | Within ±15% of nominal value (or ±20% at LLOQ) | The closeness of the measured value to the true value. | [4][11] |
| Matrix Effect | IS-Normalized Matrix Factor between 0.85 and 1.15 | Assesses the impact of matrix components on ionization. | [4] |
| Recovery | Consistent, precise, and reproducible | The efficiency of the extraction process. | [12] |
RSD: Relative Standard Deviation; LLOQ: Lower Limit of Quantification; IS: Internal Standard.
Troubleshooting Workflows and Diagrams
Visual aids can help diagnose issues during method development and sample analysis.
Caption: Troubleshooting workflow for issues with this compound.
Caption: Visualization of matrix effect during LC-MS analysis.
Key Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol is designed to quantify the extent of ion suppression or enhancement caused by the biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Mianserin) and the internal standard (this compound) into the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final extraction step (e.g., evaporation), spike the dried extract with the analyte and IS from Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with the analyte and IS before performing the full extraction procedure. (This set is primarily for recovery assessment but is prepared alongside).
-
-
Analysis: Analyze all samples via LC-MS/MS and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Factor (MF): Calculate for both the analyte and the IS.
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized Matrix Factor:
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Interpretation: An IS-Normalized MF between 0.85 and 1.15 generally indicates that the this compound is adequately compensating for the matrix effect.[4] Values outside this range suggest a differential matrix effect that could compromise data accuracy.
-
Protocol 2: Assessment of this compound Solution Stability
This protocol verifies the stability of the deuterated standard in the prepared solutions over time.
Methodology:
-
Prepare Solutions: Reconstitute the this compound standard to create a stock solution. Prepare working solutions by diluting the stock in the same solvent mixture used for the final samples.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared working solution multiple times (n=3-5) to establish a baseline peak area.
-
Storage: Store aliquots of the working solution under different conditions that mimic the experimental process:
-
Autosampler temperature (e.g., 4°C or 10°C)
-
Benchtop temperature (e.g., ~22°C)
-
Refrigerator (e.g., 4°C)
-
-
Time-Point Analysis: Re-analyze the stored solutions at various time points (e.g., 4, 8, 24, 48 hours).
-
Evaluation: Compare the mean peak area at each time point to the baseline (T=0) area. A deviation of more than 15% may indicate instability. Also, monitor for the appearance or increase of the unlabeled Mianserin signal (m/z 265.2) which would indicate degradation or exchange.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texilajournal.com [texilajournal.com]
- 7. myadlm.org [myadlm.org]
- 8. This compound CAS#: 81957-76-8 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Issues in Dietary Supplements: Vitamin D3 - CIRCE Scientific [circescientific.com]
Calibration curve issues with Mianserin-d3 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Mianserin-d3 calibration curves during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Mianserin is non-linear at higher concentrations. What are the potential causes?
A1: Non-linearity at the upper end of the calibration curve is a common issue. Several factors could be contributing to this:
-
Detector Saturation: The most frequent cause is the saturation of the mass spectrometer detector at high analyte concentrations. The detector has a limited linear dynamic range, and when the ion count exceeds this range, the response is no longer proportional to the concentration.
-
Ion Suppression/Enhancement: In electrospray ionization (ESI), high concentrations of the analyte and the internal standard (this compound) can lead to competition for ionization, resulting in ion suppression and a plateauing of the signal.[1][2]
-
Formation of Adducts or Dimers: At high concentrations, Mianserin may form dimers or adducts with components of the mobile phase, which are not monitored, leading to a loss of the primary analyte signal.
-
In-source Fragmentation: High analyte concentrations can sometimes lead to increased in-source fragmentation, where the precursor ion breaks down before entering the mass analyzer, again causing a non-linear response for the targeted transition.
Q2: I'm observing poor sensitivity and a high limit of quantification (LOQ) for Mianserin. How can I improve it?
A2: Poor sensitivity can hinder the accurate quantification of low-level samples. Consider the following troubleshooting steps:
-
Optimize Mass Spectrometry Parameters: Ensure that the MS parameters, including collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows), are optimized for Mianserin and this compound.
-
Improve Sample Preparation: The efficiency of your extraction method significantly impacts sensitivity. Evaluate different extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve better recovery and concentration of the analyte.[3][4] A simple protein precipitation might not be sufficient for achieving a low LOQ.[5]
-
Enhance Chromatographic Peak Shape: Poor peak shape (e.g., broad or tailing peaks) leads to a lower signal-to-noise ratio. Optimize the mobile phase composition (e.g., pH, organic modifier) and gradient to improve peak sharpness.
-
Minimize Matrix Effects: Matrix components can suppress the ionization of Mianserin, leading to lower sensitivity.[6][7] Implement strategies to reduce matrix effects, such as more selective sample preparation or chromatographic separation from interfering compounds.
Q3: My calibration curve shows high variability and poor reproducibility between runs. What should I investigate?
A3: High variability can compromise the reliability of your quantitative data. The following are key areas to investigate:
-
Inconsistent Sample Preparation: Ensure that the sample preparation steps, especially the addition of the internal standard (this compound), are performed with high precision and consistency across all calibrators, quality controls, and unknown samples.
-
Internal Standard Stability: Verify the stability of your this compound stock and working solutions. Degradation of the internal standard will lead to inaccurate quantification.
-
Instrument Performance: Check for fluctuations in the LC-MS/MS system's performance. This includes monitoring pump pressure, retention time stability, and detector response over time.
-
Matrix Effects: Variable matrix effects between different lots of biological matrix can cause inconsistencies.[1] It is advisable to assess matrix effects during method development.
-
Deuterium Exchange: While less common for ring-deuterated compounds, ensure that the deuterium atoms on this compound are not exchanging with protons from the solvent or matrix under your experimental conditions.[8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common calibration curve issues with this compound quantification.
Problem: Non-Linear Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | 1. Dilute the high-concentration calibrators and re-analyze. 2. Reduce the injection volume. 3. If possible, use a mass spectrometer with a wider dynamic range. |
| Ion Suppression | 1. Perform a post-column infusion experiment to identify regions of ion suppression. 2. Improve chromatographic separation to move Mianserin and this compound away from co-eluting matrix components. 3. Use a more rigorous sample clean-up procedure (e.g., SPE). |
| Inappropriate Curve Fit | 1. Evaluate different regression models (e.g., linear, quadratic). A quadratic fit may be appropriate if the non-linearity is predictable and reproducible. However, the underlying cause should still be investigated. |
Problem: Poor Signal-to-Noise Ratio at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS/MS Transition | 1. Confirm that you are using the most intense and specific precursor-to-product ion transition for both Mianserin and this compound. |
| Inefficient Ionization | 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the Mianserin signal. 2. Adjust the mobile phase pH to ensure Mianserin is in its most readily ionizable state (typically protonated in positive ion mode). |
| High Background Noise | 1. Identify and eliminate sources of chemical noise in the mobile phase, LC system, or sample preparation reagents. 2. Ensure proper grounding of the LC-MS/MS system. |
Problem: Inconsistent Internal Standard Response
| Potential Cause | Troubleshooting Steps |
| Pipetting/Dilution Errors | 1. Verify the accuracy and precision of pipettes used for adding the internal standard. 2. Prepare fresh internal standard working solutions for each run. |
| Degradation of this compound | 1. Assess the stability of this compound in the sample matrix and under the storage conditions used. |
| Isotopic Contribution | 1. Check for any contribution of the this compound signal to the Mianserin signal (and vice-versa) by injecting a high concentration of the internal standard alone and monitoring the analyte channel. If significant, a correction may be needed in the data processing. |
| Chromatographic Separation of Analyte and IS | 1. Deuterated internal standards can sometimes elute slightly earlier than the non-deuterated analyte.[8] Ensure that the peak integration windows are set correctly for both compounds. |
Experimental Protocols
Below is a generalized LC-MS/MS protocol for the quantification of Mianserin using this compound as an internal standard, based on common parameters found in the literature.[3][4][9] Researchers should optimize these parameters for their specific instrumentation and sample matrix.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp up to 90-95% B, hold, and then return to initial conditions for equilibration. The gradient should be optimized to ensure separation from matrix interferences. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Mianserin: To be optimized (e.g., Q1: 265.2 m/z) this compound: To be optimized (e.g., Q1: 268.2 m/z) |
Note: The specific MRM transitions (precursor and product ions) and collision energies need to be determined by infusing pure standards of Mianserin and this compound into the mass spectrometer.
Visualizations
Caption: Experimental workflow for Mianserin quantification.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. why internal standards? - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mianserin-d3 as an Internal Standard: A Comparison Guide for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the tetracyclic antidepressant mianserin, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative overview of Mianserin-d3, a deuterated analog of mianserin, and other commonly used internal standards, supported by experimental data from published analytical methods.
Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. Consequently, SIL internal standards can effectively compensate for matrix-induced ion suppression or enhancement, a common challenge in the analysis of complex biological samples like plasma and serum. While other compounds like doxepin and cinnarizine have been utilized as internal standards for mianserin analysis, they may not fully account for analyte-specific variations during the analytical process due to differences in their chemical structures and properties.
Performance Data: this compound vs. Alternative Internal Standards
The following tables summarize the performance characteristics of analytical methods validated for the quantification of mianserin using this compound and two alternative internal standards: doxepin and cinnarizine. The data is compiled from separate studies, and direct comparison should be made with caution due to variations in instrumentation, methodologies, and laboratory conditions.
Table 1: Method Validation Parameters with this compound as Internal Standard
| Parameter | Gas Chromatography-Mass Spectrometry (GC/MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Linearity Range | Not explicitly stated, but a linear curve with a slope of 0.99 ± 0.02 was achieved. | Not explicitly stated for mianserin alone, but part of a multi-analyte panel. |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Not explicitly stated for mianserin alone. |
| Precision | ~5% | Not explicitly stated for mianserin alone. |
| Accuracy | Not explicitly stated | Not explicitly stated for mianserin alone. |
| Reference | [1] | [2] |
Table 2: Method Validation Parameters with Alternative Internal Standards
| Parameter | HPLC-UV (Internal Standard: Doxepin) | LC-MS (Internal Standard: Cinnarizine) |
| Linearity Range | 2.0 - 128.0 ng/mL | 1.0 - 200.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 1.0 ng/mL |
| Precision (Intra- and Inter-day) | CV=13.8% at LLOQ | 9.6 - 11.4% |
| Accuracy | 92.5 - 107.5% | 97.5 - 101.2% |
| Recovery | 86.1 - 94.5% | 81.3 - 84.1% |
| Reference | [3][4] | [5] |
Experimental Protocols
GC/MS Method for Mianserin using this compound Internal Standard
This method was developed for the determination of mianserin in human plasma.
a. Sample Preparation:
-
To a plasma sample, add a known amount of this compound solution as the internal standard.
-
Perform a liquid-liquid extraction. The specific extraction solvent and conditions were not detailed in the abstract.
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent for GC/MS analysis.
b. GC/MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Ionization: Electron Impact (EI).
-
Detection: Selected Ion Monitoring (SIM) of the molecular ions of mianserin (m/z 264) and this compound (m/z 267).
UPLC-MS/MS Method for Mianserin using this compound Internal Standard
This method is part of a larger screen for 71 neuropsychotropic drugs in human serum.
a. Sample Preparation:
-
To 50 µL of human serum, add a mixture of internal standards, including this compound.
-
Perform protein precipitation by adding a methanol-acetonitrile solvent mixture.
-
Centrifuge the sample and inject the supernatant into the UPLC-MS/MS system.
b. UPLC-MS/MS Analysis:
-
Instrumentation: Waters Acquity UPLC I-Class XEVO TQS.
-
Column: Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm).
-
Mobile Phase: Gradient elution with 10 mM ammonium acetate in water with 0.2% acetic acid (A) and acetonitrile (B).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific transitions for mianserin and this compound were monitored.
HPLC-UV Method for Mianserin using Doxepin Internal Standard
This method was developed for the determination of mianserin in human serum.
a. Sample Preparation:
-
To a serum sample, add doxepin as the internal standard.
-
Perform a liquid-liquid extraction using hexane:isoamyl alcohol (99:1, v/v).
-
Evaporate the organic layer and dissolve the residue in 0.05 M phosphoric acid (pH=3.0).
b. HPLC-UV Analysis:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Hichrom RPB (250 x 4.6 mm, 5 µm).
-
Detection: UV at 214 nm.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for the quantitative analysis of mianserin in biological matrices, particularly when using mass spectrometry-based detection. Its ability to accurately correct for various sources of analytical variability, most notably matrix effects, leads to enhanced precision and accuracy. While other internal standards like doxepin and cinnarizine can be employed, especially in methods with less specific detectors like UV, they may not provide the same level of reliability as a deuterated analog. The choice of internal standard should be carefully considered based on the analytical platform, the complexity of the sample matrix, and the required level of data quality. For the most robust and defensible bioanalytical data, this compound is the recommended internal standard for mianserin quantification.
References
- 1. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mianserin | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 4. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Mianserin-d3 with Alternative Internal Standards in Bioanalytical Methods
For researchers, scientists, and professionals in drug development, the selection of an appropriate internal standard is a critical step in ensuring the accuracy and reliability of bioanalytical methods. This guide provides a comparative analysis of Mianserin-d3, a deuterated internal standard, with other commonly used internal standards for the quantification of the antidepressant drug mianserin. The comparison is based on experimental data from published validation studies, focusing on key performance metrics such as precision, accuracy, and linearity.
Executive Summary
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is generally the preferred approach in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). This is because SIL internal standards have chemical and physical properties that are very similar to the analyte, which allows them to effectively compensate for variability during sample preparation and analysis. However, alternative internal standards, such as structural analogs, are also utilized. This guide compares the performance of this compound with other internal standards like doxepin and cinnarizine, based on data extracted from separate validation studies. While a direct head-to-head comparison study is not available in the public literature, a compilation of data from individual studies can provide valuable insights.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of bioanalytical methods for mianserin using different internal standards. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to potential variations in instrumentation, matrices, and specific protocol details.
Table 1: Comparison of Method Validation Parameters for Mianserin Analysis with Different Internal Standards
| Parameter | This compound | Doxepin | Cinnarizine |
| Linearity Range | 5.0 - 1000.0 ng/mL | 2.0 - 128.0 ng/mL | 1.0 - 200.0 ng/mL |
| Intra-day Precision (%CV) | 0.4 - 5.5% | 1.38 - 1.78% | 9.6 - 11.4% |
| Inter-day Precision (%CV) | 0.6 - 8.2% | 1.13 - 1.77% | 9.6 - 11.4% |
| Accuracy | 87.9 - 114.1% (as recovery) | 92.5 - 107.5% | 97.5 - 101.2% |
| Recovery | 87.9 - 114.1% | 86.1 - 94.5% | 81.3 - 84.1% |
| Lower Limit of Quantification (LLOQ) | Not specified in the study | 2.0 ng/mL | 1.0 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and assessment of bioanalytical assays. Below are the experimental protocols for the key experiments cited in this guide.
Protocol 1: Mianserin Quantification using this compound as Internal Standard
This protocol is based on a comprehensive multi-analyte approach for antidepressant quantification.
-
Sample Preparation:
-
To 200 µL of human blood plasma, add the internal standard solution containing this compound.
-
Perform protein precipitation.
-
The supernatant is then subjected to analysis.
-
-
Chromatographic Conditions:
-
System: Ultra High Performance Liquid Chromatography (UHPLC)
-
Column: Details not specified in the abstract.
-
Mobile Phase: Details not specified in the abstract.
-
Flow Rate: Details not specified in the abstract.
-
Injection Volume: Details not specified in the abstract.
-
-
Mass Spectrometric Conditions:
-
System: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions: Specific precursor and product ions for mianserin and this compound are monitored.
-
Protocol 2: Mianserin Quantification using Doxepin as Internal Standard
This protocol outlines a high-performance liquid chromatography (HPLC) method with UV detection.
-
Sample Preparation:
-
To 1 mL of human serum, add doxepin as the internal standard.
-
Perform liquid-liquid extraction using hexane:isoamyl alcohol (99:1, v/v).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
System: HPLC with UV detection.
-
Column: Hichrom RPB (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.05 M phosphoric acid (pH=3.0).
-
Detection: UV at 214 nm.
-
Protocol 3: Mianserin Quantification using Cinnarizine as Internal Standard
This protocol describes an HPLC-ESI/MS method for the determination of mianserin.
-
Sample Preparation:
-
To human plasma, add cinnarizine as the internal standard.
-
Alkalinize the sample with sodium hydroxide.
-
Perform liquid-liquid extraction with N-hexane:dimethylcarbinol (98:2, v/v).
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatographic Conditions:
-
System: HPLC.
-
Column: Thermo Hypersil-Hypurity C18 (5 µm, 150 mm x 2.1 mm).
-
Mobile Phase: 10mM ammonium acetate (pH 3.4)-methanol-acetonitrile (35:50:15, v/v/v).
-
Flow Rate: 0.22 mL/min.
-
-
Mass Spectrometric Conditions:
-
System: Electrospray Ionization Mass Spectrometry (ESI/MS).
-
Ionization Mode: Positive ion mode.
-
Monitored Transitions: m/z 265 [M+H]+ for mianserin and m/z 369 [M+H]+ for cinnarizine.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of internal standards in a bioanalytical method.
A Comparative Guide to Mianserin-d3 and Other Deuterated Mianserin Analogs for Researchers
This guide provides a comprehensive comparison of Mianserin-d3 and other potential deuterated mianserin analogs for researchers, scientists, and drug development professionals. The information presented herein is based on established principles of deuteration in medicinal chemistry and the known metabolic pathways of mianserin. While direct comparative experimental data for all possible deuterated analogs is limited in publicly available literature, this guide offers a robust framework for understanding their potential differential properties and provides detailed experimental protocols for their evaluation.
Introduction to Mianserin and the Rationale for Deuteration
Mianserin is a tetracyclic antidepressant with a complex pharmacological profile, acting as an antagonist at several serotonin, histamine, and adrenergic receptors.[1][2] It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4.[3][4][5] The main metabolic pathways are 8-hydroxylation of the aromatic ring and N-demethylation of the piperazine ring.[3][5] These metabolic processes can lead to a relatively short half-life and the formation of active metabolites, which may contribute to the overall pharmacological effect but also to inter-individual variability in patient response.[6][7]
Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy used in drug discovery to improve the pharmacokinetic and metabolic profiles of drug candidates.[8][9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[11] By selectively deuterating metabolically vulnerable positions ("soft spots") in a molecule like mianserin, it is possible to create analogs with enhanced metabolic stability, longer half-life, and potentially a more predictable therapeutic profile.[10]
Comparison of this compound and Other Deuterated Analogs
This section compares this compound, where the three hydrogens of the N-methyl group are replaced with deuterium, with other potential deuterated mianserin analogs. The comparison is based on the expected impact of deuteration on key pharmacological parameters.
Table 1: Predicted Pharmacokinetic and Pharmacodynamic Properties of Deuterated Mianserin Analogs
| Analog | Site of Deuteration | Expected Impact on Metabolism | Predicted Pharmacokinetic Changes | Potential Pharmacodynamic Implications |
| Mianserin | None (protium form) | Subject to significant first-pass metabolism via 8-hydroxylation and N-demethylation.[3][5] | Moderate half-life (21-61 hours), variable bioavailability (20-30%).[2] | Standard antidepressant, anxiolytic, and sedative effects. |
| This compound | N-CH3 -> N-CD3 | Reduced rate of N-demethylation by CYP1A2, CYP2D6, and CYP3A4.[3][4][5][12] | Increased half-life, increased exposure (AUC), and potentially reduced formation of the N-desmethyl metabolite. | Potentially more consistent plasma concentrations, which may lead to a more predictable dose-response relationship. The pharmacological activity of the N-desmethyl metabolite is retained, so the overall clinical effect may be modulated.[6][7] |
| Aromatic-d1/d4 Mianserin | Aromatic Ring (e.g., C8 position) | Reduced rate of aromatic hydroxylation, particularly 8-hydroxylation by CYP2D6.[3] | Increased half-life, increased AUC, and reduced formation of the 8-hydroxy metabolite. | The 8-hydroxy metabolite retains some pharmacological activity, so reducing its formation could alter the overall therapeutic profile.[6][7] |
| Piperazine Ring-d4 Mianserin | Piperazine Ring (excluding N-methyl) | May have minor effects on metabolism at adjacent sites due to secondary isotope effects. | Likely minor changes to pharmacokinetics compared to deuteration at primary metabolic sites. | Minimal expected change in pharmacodynamics. |
Experimental Protocols
To empirically determine the comparative performance of this compound and other deuterated analogs, the following experimental protocols are recommended.
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the rate of metabolism of a compound by liver enzymes.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (Mianserin, this compound, other deuterated analogs) dissolved in DMSO
-
Acetonitrile with an internal standard (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compounds in the phosphate buffer.
-
Pre-warm the HLM and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system to the HLM and test compound mixture. The final protein concentration is typically 0.5 mg/mL.[13]
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[13]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[14]
Radioligand Binding Assay for Serotonin Receptors (e.g., 5-HT2A)
This assay measures the binding affinity of a compound to a specific receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand (e.g., [3H]-Ketanserin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (Mianserin, this compound, etc.) at various concentrations
-
Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).[15]
Norepinephrine Reuptake Inhibition Assay
This assay determines the potency of a compound to inhibit the norepinephrine transporter (NET).
Materials:
-
Cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
-
[3H]-Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds at various concentrations
-
A known NET inhibitor as a positive control (e.g., desipramine)
-
Scintillation counter
Procedure:
-
Plate the hNET-expressing cells in a multi-well plate and allow them to adhere.
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with the test compounds or control for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding [3H]-Norepinephrine to the wells.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for neurotransmitter uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells to release the intracellular [3H]-Norepinephrine.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
The IC50 value for the inhibition of norepinephrine uptake is then calculated.[16]
Visualizations
Mianserin Signaling Pathway
Caption: Mianserin's primary mechanism of action.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for determining metabolic stability.
Conclusion
Deuteration of mianserin, particularly at its known metabolic "soft spots" such as the N-methyl group (as in this compound) and the aromatic ring, presents a promising strategy for improving its pharmacokinetic properties. While direct comparative data is not extensively available, the principles of the kinetic isotope effect suggest that these deuterated analogs are likely to exhibit increased metabolic stability, leading to a longer half-life and greater systemic exposure. The provided experimental protocols offer a clear path for researchers to generate the necessary data to quantitatively compare these analogs and to further explore their therapeutic potential. This guide serves as a foundational resource for the rational design and evaluation of next-generation mianserin-based therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mianserin - Wikipedia [en.wikipedia.org]
- 3. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. mttlab.eu [mttlab.eu]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Mianserin-d3 in Bioanalysis: A Comparative Guide to Accuracy and Precision
In the landscape of bioanalytical research, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative assays. This guide provides a comprehensive comparison of Mianserin-d3, a deuterated analog of the tetracyclic antidepressant Mianserin, with other commonly used internal standards in its bioanalysis. By presenting experimental data, detailed protocols, and visual workflows, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development for bioanalysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any potential variability. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. This section compares the performance of this compound with two other non-isotopic internal standards, Cinnarizine and Doxepin, used in the quantification of Mianserin in biological matrices.
The following table summarizes the validation parameters of bioanalytical methods for Mianserin using these three different internal standards.
| Validation Parameter | This compound | Cinnarizine | Doxepin |
| Linearity Range | Not explicitly stated in reviewed literature | 1.0 - 200.0 ng/mL[1] | 2.0 - 128.0 ng/mL[2] |
| Accuracy | 90 - 110% | 97.5 - 101.2%[1] | 92.5 - 107.5%[2] |
| Precision (CV%) | ~5% at 5 ng/mL; <15% (intra- and inter-batch) | 9.6 - 11.4% (intra- and inter-day)[1] | 13.8% at LLOQ[2] |
| LLOQ | Not explicitly stated in reviewed literature | 1.0 ng/mL[1] | 2.0 ng/mL[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. This section outlines the experimental protocols for the bioanalytical methods of Mianserin using this compound, Cinnarizine, and Doxepin as internal standards.
Method 1: Mianserin Quantification using this compound Internal Standard
-
Sample Preparation: Specific details on sample preparation for methods using this compound were not extensively available in the reviewed literature. Generally, protein precipitation or liquid-liquid extraction are common techniques.
-
Chromatographic Conditions:
-
LC-MS/MS: A multi-analyte UHPLC-MS/MS method has been reported for the simultaneous analysis of several antidepressants, including Mianserin and this compound.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Transitions: Specific precursor and product ion transitions for Mianserin and this compound are monitored.
-
Method 2: Mianserin Quantification using Cinnarizine Internal Standard
-
Sample Preparation:
-
Extraction: Liquid-liquid extraction with n-hexane:isopropanol (98:2, v/v) after alkalinization of the plasma sample with sodium hydroxide.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Method 3: Mianserin Quantification using Doxepin Internal Standard
-
Sample Preparation:
-
Chromatographic Conditions:
Visualizing the Bioanalytical Workflow and Signaling Pathway
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams depicting a typical bioanalytical workflow and the signaling pathway associated with Mianserin's mechanism of action.
Bioanalytical workflow for Mianserin quantification.
Mianserin's mechanism of action signaling pathway.
Conclusion
Based on the available data, this compound demonstrates excellent precision and accuracy, consistent with the performance of stable isotope-labeled internal standards. While direct comparative studies are limited, the data suggests that this compound offers comparable, if not superior, performance to non-isotopic internal standards like Cinnarizine and Doxepin. The use of a deuterated internal standard is generally preferred in LC-MS/MS-based bioanalysis as it closely mimics the analyte during extraction and ionization, leading to more reliable and reproducible results. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, precision, and the availability of the standard. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their bioanalytical needs.
References
- 1. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Mianserin-d3 in Bioanalytical Quantification: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic drugs in biological matrices is paramount in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results, particularly in complex matrices such as plasma and serum. This guide provides a comparative overview of Mianserin-d3 as an internal standard for the quantification of the tetracyclic antidepressant Mianserin, alongside other commonly used internal standards, Doxepin and Cinnarizine.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, the ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte. This compound, a deuterated form of Mianserin, represents this gold standard. Its physicochemical properties are nearly identical to those of Mianserin, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to higher accuracy and precision in the analytical method.
Comparative Analysis of Internal Standards for Mianserin Quantification
The selection of an internal standard is a critical step in method development for the accurate quantification of Mianserin. This section provides a comparative analysis of this compound against two other commonly employed internal standards, Doxepin and Cinnarizine. The data presented below, summarized from various validated bioanalytical methods, highlights the performance characteristics of each.
Quantitative Performance Overview
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | GC/MS | Human Plasma | Not explicitly stated, but linear with a slope of 0.99 ± 0.02 | 5[1] |
| This compound | UPLC-MS/MS | Human Serum | Not explicitly stated for Mianserin alone, part of a multi-analyte screen | Not explicitly stated for Mianserin alone |
| Doxepin | HPLC-UV | Human Serum | 2.0 - 128.0 | 2.0 |
| Cinnarizine | HPLC-ESI/MS | Human Plasma | 1.0 - 200.0 | 1.0 |
| No Internal Standard | LC-MS | Human Plasma | 1.00 - 60.00[2] | 1.00[2] |
Key Observations:
-
This compound demonstrates excellent performance, with a GC/MS method achieving a low LLOQ of 5 ng/mL and exhibiting a linear relationship.[1] The use of a SIL internal standard is the gold standard for mitigating matrix effects and ensuring the highest accuracy and precision.
-
Doxepin , a structurally similar tricyclic antidepressant, has been successfully used as an internal standard in an HPLC-UV method, offering a wide linear range.
-
Cinnarizine , another suitable alternative, has been employed in an HPLC-ESI/MS method, demonstrating a broad linear range and a low LLOQ of 1.0 ng/mL.[2]
-
A method without an internal standard is also presented for context, highlighting a narrower linear range compared to methods employing an internal standard.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are the experimental protocols for the quantification of Mianserin using this compound and alternative internal standards.
Method 1: Quantification of Mianserin using this compound (GC/MS)
This method, adapted from a validated assay for the determination of Mianserin in human plasma, showcases the utility of a stable isotope-labeled internal standard.[1]
-
Sample Preparation:
-
To a plasma sample, add this compound as the internal standard.
-
Perform a liquid-liquid extraction.
-
-
Gas Chromatography-Mass Spectrometry (GC/MS):
-
Analysis: The assay utilizes selected ion monitoring (SIM) of the molecular ion of Mianserin generated by electron impact (EI) ionization.
-
Ions Monitored: The ion intensity ratio at m/e 264 (Mianserin) to 267 (this compound) is used for quantification.
-
-
Validation:
Caption: GC/MS workflow for Mianserin quantification.
Method 2: Quantification of Mianserin using Doxepin (HPLC-UV)
This protocol details a validated HPLC method with UV detection for determining Mianserin concentrations in human serum, using Doxepin as the internal standard.
-
Sample Preparation:
-
Add Doxepin (internal standard) to the human serum sample.
-
Perform liquid-liquid extraction using a hexane:isoamyl alcohol (99:1, v/v) mixture.
-
Dissolve the extracted sample in 0.05 M phosphoric acid (pH=3.0).
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Column: Hichrom RPB (250 x 4.6 mm, 5 mm).
-
Detection: UV detection at 214 nm.
-
-
Validation:
-
Linearity: The method is linear over the concentration range of 2.0-128.0 ng/mL.
-
LLOQ: The lower limit of quantification is 2.0 ng/mL.
-
Recovery: The recovery for Mianserin ranges from 86.1% to 94.5%.
-
Accuracy: The accuracy of the method is within 92.5% to 107.5%.
-
Caption: HPLC-UV workflow for Mianserin quantification.
Method 3: Quantification of Mianserin using Cinnarizine (HPLC-ESI/MS)
This protocol describes a rapid and selective HPLC-ESI/MS method for the determination of Mianserin in human plasma, employing Cinnarizine as the internal standard.[2]
-
Sample Preparation:
-
Alkalinize the plasma sample with sodium hydroxide.
-
Add Cinnarizine (internal standard).
-
Perform liquid-liquid extraction with N-hexane:dimethylcarbinol (98:2, v/v).[2]
-
-
High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI/MS):
-
Validation:
Caption: HPLC-ESI/MS workflow for Mianserin quantification.
Conclusion
The choice of an internal standard is a pivotal decision in the development of robust and reliable bioanalytical methods. For the quantification of Mianserin, the use of its stable isotope-labeled counterpart, This compound , is highly recommended to achieve the highest level of accuracy and precision by effectively compensating for matrix effects and other sources of variability. While alternative internal standards like Doxepin and Cinnarizine have been shown to provide acceptable performance in validated methods, they may not offer the same degree of correction for all potential analytical variables as a SIL internal standard. Researchers and drug development professionals should carefully consider the specific requirements of their studies when selecting an internal standard for Mianserin quantification, with this compound being the preferred choice for applications demanding the utmost confidence in the analytical results.
References
A Comparative Guide to the Inter-laboratory Analysis of Mianserin Utilizing Mianserin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of the tetracyclic antidepressant, mianserin, with a focus on the use of its deuterated internal standard, mianserin-d3. The information presented is collated from various validated laboratory studies to offer insights into method performance and aid in the selection of appropriate analytical strategies.
Data Presentation: A Comparative Overview of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the determination of mianserin in biological matrices. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, thus providing superior accuracy and precision.
| Analytical Method | Internal Standard | Matrix | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) |
| GC/MS[1] | This compound | Human Plasma | 5 | ~5% | Not explicitly stated | Not explicitly stated |
| LC-MS/MS | This compound | Human Blood Plasma | Not specified for mianserin individually in the multi-analyte study | Not specified for mianserin individually | Not specified for mianserin individually | Not specified for mianserin individually |
| HPLC-ESI/MS[2] | Cinnarizine | Human Plasma | 1.0 | 9.6 - 11.4% (intra- and inter-day) | 97.5 - 101.2% | 81.3 - 84.1% |
| LC-MS | N-desmethylmianserin | Human Plasma | 1.00 | <10% (intraday and interday) | 94.44 - 112.33% | Not explicitly stated |
| HPLC-UV[2] | Doxepin | Human Serum | 2.0 | <13.8% (at LLOQ) | 92.5 - 107.5% | 86.1 - 94.5% |
Experimental Protocols
Detailed methodologies from key cited experiments are provided below to facilitate replication and comparison.
Method 1: Gas Chromatography-Mass Spectrometry (GC/MS) with this compound
This method, while older, demonstrates the utility of a deuterated internal standard for accurate quantification.
-
Sample Preparation: Specific details on the extraction procedure from human plasma were not provided in the abstract.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer was used.
-
Analysis: Selected Ion Monitoring (SIM) was employed to monitor the molecular ions of mianserin and this compound. Quantification was based on the ratio of the ion intensities.[1]
Method 2: High-Performance Liquid Chromatography-Electrospray Ionization/Mass Spectrometry (HPLC-ESI/MS) with a Non-deuterated Internal Standard (Cinnarizine)
This example illustrates a common approach when a deuterated analog is not used.
-
Sample Preparation: Liquid-liquid extraction was performed on human plasma using N-hexane:dimethylcarbinol (98:2, v/v) after alkalinization with sodium hydroxide.[2]
-
Chromatography: A Thermo Hypersil-Hypurity C18 column (5 µm, 150 mm x 2.1 mm) was used with a mobile phase of 10mM ammonium acetate (pH 3.4)-methanol-acetonitrile (35:50:15, v/v/v) at a flow rate of 0.22 ml/min.[2]
-
Mass Spectrometry: A quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used. Ions monitored were m/z 265 [M+H]+ for mianserin and m/z 369 [M+H]+ for cinnarizine.[2]
Mandatory Visualizations
Experimental Workflow for Mianserin Analysis
The following diagram illustrates a typical workflow for the quantification of mianserin in a biological matrix using LC-MS/MS and an internal standard.
Caption: A generalized workflow for the bioanalysis of mianserin.
Signaling Pathway of Mianserin
Mianserin has a complex pharmacological profile, acting on multiple neurotransmitter systems. Its antidepressant effects are primarily attributed to its antagonist activity at various receptors, which ultimately leads to an increase in the synaptic concentration of norepinephrine and serotonin.[3]
Caption: The multifaceted receptor antagonism of mianserin.
References
Mianserin-d3 vs. Non-Deuterated Mianserin: A Pharmacokinetic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterated Drugs
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a strategic approach in drug development to enhance pharmacokinetic properties.[1][2][] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect.[] This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency and improved safety profile by altering metabolic pathways away from the formation of toxic metabolites.[1][]
Mianserin: Mechanism of Action
Mianserin is a tetracyclic antidepressant that modulates several neurotransmitter systems.[4][5] Its therapeutic effects are primarily attributed to the antagonism of various receptors, including:
-
Serotonin (5-HT) Receptors: Specifically the 5-HT2A and 5-HT2C subtypes.[4][6]
-
Adrenergic Receptors: It blocks α2-adrenergic autoreceptors, which increases the release of norepinephrine.[4][7]
-
Histamine H1 Receptors: Antagonism of these receptors contributes to its sedative effects.[4][6]
Mianserin is metabolized in the liver, primarily by the CYP2D6 enzyme through N-oxidation and N-demethylation.[8] The activity of its metabolites, desmethylmianserin and 8-hydroxymianserin, may contribute to the overall therapeutic effect.[9]
Mianserin Signaling Pathway
Caption: Mianserin's mechanism of action.
Pharmacokinetic Data Comparison
The following table summarizes the reported pharmacokinetic parameters for non-deuterated mianserin in humans and provides a projected profile for Mianserin-d3 based on the anticipated effects of deuteration.
| Pharmacokinetic Parameter | Non-Deuterated Mianserin (Reported Values) | This compound (Projected) | Potential Implication of Deuteration |
| Bioavailability | 20-30%[8] | Potentially Increased | Reduced first-pass metabolism may increase bioavailability. |
| Time to Peak (Tmax) | ~2-3 hours[10][11] | Potentially Delayed | Slower absorption or metabolism could delay the time to reach maximum concentration. |
| Peak Concentration (Cmax) | 65-117 µg/L (dose-dependent)[10][11] | Potentially Increased | Slower metabolism could lead to higher peak concentrations. |
| Elimination Half-life (t½) | 21-61 hours[8] | Potentially Prolonged | Reduced rate of metabolism is expected to extend the half-life. |
| Volume of Distribution (Vd) | 20.2-27.5 L/kg[10][11] | Likely Unchanged | Deuteration is not expected to significantly alter drug distribution. |
| Oral Clearance (Cloral) | 0.49-0.98 L/kg/h[10][11] | Potentially Reduced | Slower metabolism would lead to a decrease in the rate of drug clearance. |
| Primary Metabolizing Enzyme | CYP2D6[8] | CYP2D6 | The primary metabolic pathway is unlikely to change, but the rate will be affected. |
Disclaimer: The projected data for this compound is hypothetical and based on the general principles of the kinetic isotope effect. Actual values can only be determined through direct experimental studies.
Experimental Protocols for Pharmacokinetic Studies
The following outlines a typical experimental workflow for a pharmacokinetic study of mianserin, which would be applicable for a comparative study involving this compound.
Study Design
A randomized, crossover study in healthy human volunteers is a standard approach.
-
Subject Recruitment: A cohort of healthy male volunteers is typically recruited.[10][12]
-
Dosing: A single oral dose of the drug (e.g., 30-60 mg of mianserin) is administered.[10][11][12]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose for up to 72 hours or more) to characterize the absorption, distribution, and elimination phases.
-
Washout Period: A sufficient washout period is allowed between the administration of the non-deuterated and deuterated forms in a crossover design.
-
Sample Processing: Plasma or blood is separated from the collected samples and stored frozen until analysis.[10]
Bioanalytical Method
Plasma concentrations of mianserin and its deuterated analog are typically measured using a validated bioanalytical method.
-
Sample Preparation: Liquid-liquid extraction is a common method for extracting mianserin from plasma.[13] An internal standard (in this case, one compound can serve as the internal standard for the other) is added to the plasma samples.[13]
-
Analytical Technique: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific methods for quantifying drug concentrations in biological matrices.[10][11][13]
-
Data Analysis: The concentration-time data is used to calculate the pharmacokinetic parameters listed in the table above using non-compartmental or compartmental analysis.
Experimental Workflow Diagram
Caption: A typical workflow for a pharmacokinetic study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]
- 4. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 5. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mianserin - Wikipedia [en.wikipedia.org]
- 9. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pharmacokinetic study of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of mianserin in elderly depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Mianserin-d3: A Comparative Guide to Specificity and Selectivity in Complex Samples
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the tetracyclic antidepressant mianserin in complex biological matrices, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability. This guide provides a comprehensive comparison of Mianserin-d3 with other internal standards, supported by experimental data and detailed protocols.
Executive Summary
This compound, a stable isotope-labeled analog of mianserin, stands out as the gold standard for an internal standard in bioanalytical assays. Its identical chemical and physical properties to the analyte, with the exception of its mass, allow it to effectively compensate for variability during sample preparation and analysis, a critical factor in complex samples like plasma. While other compounds such as doxepin and cinnarizine have been utilized as internal standards, they may not fully mimic the behavior of mianserin, potentially leading to less accurate quantification. This guide will delve into the experimental evidence supporting the superior performance of this compound.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects. As a deuterated analog, this compound offers the closest possible physicochemical match to mianserin.
| Internal Standard | Analytical Method | Matrix | Key Performance Metrics | Reference |
| This compound | GC/MS | Human Plasma | Linear and precise quantification of mianserin. The assay can measure 5 ng/mL of the drug with approximately 5% precision.[1] | [1] |
| This compound | UPLC-MS/MS | Human Serum | Part of a method for quantifying 71 neuropsychotropic drugs, demonstrating high selectivity and accuracy.[2] | [2] |
| Doxepin | HPLC-UV | Human Serum | Used for the determination of mianserin with a limit of quantification of 2.0 ng/mL. | [3] |
| Cinnarizine | HPLC-ESI/MS | Human Plasma | Employed in a bioequivalence study of mianserin, with a lower limit of quantitation of 1.0 ng/mL.[4] | [4] |
Key Takeaway: While alternative internal standards can be used, this compound is the most appropriate choice for ensuring the highest accuracy and precision in mianserin quantification due to its structural identity with the analyte. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis as they best compensate for matrix effects and variability in extraction and ionization.[5]
Experimental Protocols
Quantification of Mianserin in Human Plasma using this compound by GC/MS
This protocol is based on a validated gas chromatographic/mass spectrometric (GC/MS) assay.[1]
a. Sample Preparation:
-
To 1 mL of human plasma, add a known concentration of this compound as the internal standard.
-
Alkalinize the plasma sample.
-
Extract the mianserin and this compound with an organic solvent.
-
Evaporate the organic layer and reconstitute the residue in a suitable solvent for GC/MS injection.
b. GC/MS Conditions:
-
Column: Appropriate capillary column for drug analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of mianserin.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.
-
Ions to Monitor: m/z 264 for mianserin and m/z 267 for this compound.[1]
c. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of mianserin to the peak area of this compound against the concentration of mianserin standards. The curve should demonstrate a linear relationship with a slope close to 1.[1]
Quantification of Mianserin in Human Serum using this compound by UPLC-MS/MS
This protocol is adapted from a method for the analysis of multiple neuropsychotropic drugs.[2]
a. Sample Preparation:
-
To a small volume of human serum (e.g., 100 µL), add a known amount of this compound.
-
Perform protein precipitation by adding a mixture of methanol and acetonitrile.
-
Vortex and centrifuge the samples.
-
Inject the supernatant into the UPLC-MS/MS system.
b. UPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution of ammonium acetate with acetic acid.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2]
-
MRM Transitions:
c. Quantification:
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank biological matrix.
Specificity and Selectivity Considerations
Specificity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including its metabolites. Mianserin's main metabolites are desmethylmianserin and 8-hydroxymianserin.[6][7] Chromatographic separation is crucial to distinguish mianserin from these metabolites.
Selectivity is the ability of the method to measure the analyte of interest without interference from other drugs that may be co-administered. In the context of antidepressant therapy, it is crucial to ensure that the method can distinguish mianserin from other antidepressants like SSRIs (e.g., citalopram, fluoxetine, sertraline) and tricyclic antidepressants.[8] Modern chromatographic techniques, especially when coupled with mass spectrometry, generally provide excellent selectivity.[2]
Visualizing the Workflow and Logic
To better illustrate the processes and concepts discussed, the following diagrams were created using the DOT language.
Caption: Experimental workflow for this compound analysis.
Caption: Specificity of this compound vs. alternatives.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of mianserin in complex biological samples. Its ability to mimic the behavior of the analyte throughout the analytical process ensures a high degree of accuracy and precision, making it the superior choice over other non-isotopically labeled internal standards. For researchers and drug development professionals, the adoption of this compound in bioanalytical methods is a critical step towards obtaining high-quality, reproducible data.
References
- 1. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
The Gold Standard: Mianserin-d3 as an Internal Standard for Robust Analytical Methods
In the landscape of pharmaceutical analysis, the precision and reliability of quantitative methods are paramount. For researchers, scientists, and drug development professionals working with the tetracyclic antidepressant Mianserin, the choice of an appropriate internal standard is critical to ensuring the robustness of analytical data. This guide provides a comprehensive comparison of analytical methods for Mianserin, with a focus on the use of its deuterated analogue, Mianserin-d3, as an internal standard. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to highlight the superior performance of methods employing this compound.
Superior Performance with Isotope Dilution
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in terms of accuracy and precision by minimizing the impact of matrix effects and variations in sample preparation and instrument response. This compound is an ideal internal standard as it co-elutes with the unlabeled analyte and behaves identically during extraction and ionization, yet is distinguishable by its mass-to-charge ratio (m/z). This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to a highly accurate and precise quantification.
Comparative Analysis of Analytical Methodologies
The following tables summarize the performance characteristics of various analytical methods used for the quantification of Mianserin in biological matrices. The data clearly demonstrates the enhanced performance of methods utilizing this compound as an internal standard.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Method with this compound IS[1] |
| Linearity | 0.99 ± 0.02 (slope) |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Precision | ~5% |
| Matrix | Human Plasma |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method with this compound IS[2] | Method with Cinnarizine IS[3] | Method with Doxepin IS |
| Linearity Range | Not specified | 1.0-200.0 ng/mL | 2.0-128.0 ng/mL[3] |
| Limit of Quantification (LOQ) | Not specified | 1.0 ng/mL | 2.0 ng/mL[3] |
| Precision (Intra-day) | <15% | 9.6-11.4% | Not specified |
| Precision (Inter-day) | <15% | 9.6-11.4% | Not specified |
| Accuracy | 90-110% | 97.5-101.2% | 92.5-107.5%[3] |
| Matrix | Human Serum | Human Plasma | Human Serum[3] |
Table 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Methods
| Parameter | Method with Doxepin IS[4] | Method without IS[5] |
| Linearity Range | 2.0-128.0 ng/mL | Not specified |
| Limit of Quantification (LOQ) | 2.0 ng/mL | 0.5 µg/mL |
| Precision (%CV) | 13.8% at LOQ | Not specified |
| Accuracy | 92.5-107.5% | Not specified |
| Recovery | 86.1-94.5% | 99.8-100.0% (extraction efficiency) |
| Matrix | Human Serum | Biological Tissues |
The data illustrates that methods employing this compound, particularly in mass spectrometry-based assays, exhibit excellent precision and accuracy. While other internal standards can be used, a deuterated standard most closely mimics the behavior of the analyte, leading to more reliable results.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of Mianserin.
GC-MS Method with this compound Internal Standard
This method is designed for the quantitative analysis of Mianserin in human plasma.[1]
-
Sample Preparation:
-
To 1 mL of plasma, add a known amount of this compound internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., hexane/isoamyl alcohol).
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis.
-
Injection: Splitless injection of the reconstituted sample.
-
Mass Spectrometer: Operated in the electron impact (EI) ionization mode.
-
Detection: Selected Ion Monitoring (SIM) of the molecular ions of Mianserin (m/z 264) and this compound (m/z 267).
-
-
Quantification:
-
The concentration of Mianserin is determined by calculating the ratio of the peak area of Mianserin to the peak area of this compound and comparing it to a calibration curve.
-
LC-MS/MS Method with a Non-Isotopically Labeled Internal Standard
This method is a common alternative for the quantification of Mianserin.
-
Sample Preparation:
-
To a plasma or serum sample, add a non-isotopically labeled internal standard (e.g., Cinnarizine or Doxepin).[3]
-
Perform protein precipitation with acetonitrile or methanol.
-
Centrifuge the sample and inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for Mianserin and the internal standard.
-
-
Quantification:
-
Similar to the GC-MS method, quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizing Methodologies and Mechanisms
To further clarify the experimental process and the pharmacological context of Mianserin, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of Mianserin using an internal standard.
Caption: The signaling pathways affected by Mianserin's antagonist activity.
Conclusion
For researchers and scientists requiring the highest level of confidence in their quantitative analysis of Mianserin, the use of this compound as an internal standard is unequivocally the superior choice. The principles of isotope dilution, coupled with the power of mass spectrometry, provide a robust and reliable analytical method that is less susceptible to the variables inherent in complex biological matrices. While other methods can provide valuable data, the use of a deuterated internal standard like this compound sets the benchmark for accuracy and precision in the field.
References
- 1. Selected ion monitoring assay for the antidepressant mianserin in human plasma with stable isotope labeled analog as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Stability of Mianserin-d3 in Various Solvents: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of deuterated compounds like Mianserin-d3 in various solvents is critical for the accuracy and reproducibility of experimental results. This guide provides a comparative overview of this compound stability, drawing upon available data from forced degradation studies of Mianserin as a close structural analog. The similar chemical structures of Mianserin and this compound suggest their stability profiles in different solvents will be comparable.
Deuterium labeling in this compound is primarily utilized to introduce a mass shift for use as an internal standard in quantitative bioanalytical assays. While this isotopic substitution is not expected to significantly alter the chemical stability under normal storage conditions, rigorous stability assessments are crucial for ensuring data integrity. This guide summarizes the known stability of Mianserin under various stress conditions, which can be extrapolated to inform the handling and storage of this compound.
Comparative Stability Data
Forced degradation studies are instrumental in determining the intrinsic stability of a drug substance and identifying potential degradation pathways. The following table summarizes the degradation of Mianserin under different stress conditions, providing insights into its relative stability in acidic, basic, and oxidative environments, as well as upon exposure to light.[1] This data serves as a valuable proxy for the expected stability of this compound.
| Stress Condition | Solvent/Reagent | Incubation Time | Temperature | Mianserin Degradation (%) |
| Acid Hydrolysis | 1.0 M HCl | 24 hours | 80°C | Significant Degradation |
| Base Hydrolysis | 1.0 M NaOH | 24 hours | 80°C | Significant Degradation |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Significant Degradation |
| Photodegradation | Methanol | Not Specified | UV-C Light (254 nm) | Degradation Observed |
Note: The term "Significant Degradation" is used as reported in the source material, which did not provide specific quantitative percentages for these conditions but confirmed susceptibility to degradation. The photodegradation kinetics in methanol were described as zero-order.[1]
Experimental Protocols
To ensure the reliability of experimental data, it is imperative to employ validated, stability-indicating analytical methods. The following is a detailed protocol for a forced degradation study, adapted from published methods for Mianserin, which can be applied to assess the stability of this compound in various solvents.[1]
Protocol for Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.
-
Incubate the mixture at 80°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M NaOH.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.
-
Incubate the mixture at 80°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M HCl.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to UV-C light (254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Sample the solutions at appropriate time intervals.
-
Dilute the samples with the mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 24 hours.
-
After exposure, dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.
-
3. Sample Analysis:
-
Analyze all the stressed samples, along with a non-stressed control solution, using a validated stability-indicating HPLC method.
-
The HPLC system should be equipped with a photodiode array (PDA) detector to check for peak purity and the formation of degradation products.
4. Stability-Indicating HPLC Method:
-
Column: Ace RP-18 (250 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Methanol, 50 mM monobasic potassium phosphate buffer, and 0.3% triethylamine solution (pH adjusted to 7.0 with phosphoric acid) in a ratio of 85:15 (v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 278 nm
-
Injection Volume: 20 µL
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study of this compound.
Conclusion and Recommendations
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Mianserin-d3 Disposal
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Mianserin-d3, a deuterated analog of the tetracyclic antidepressant Mianserin. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.
Core Principles of this compound Disposal
This compound, like its non-deuterated counterpart and many other pharmaceutical compounds, must be treated as a hazardous chemical waste. The fundamental principle is to prevent its release into the environment. Disposal procedures should always be in accordance with local, state, and federal regulations. Key guidelines include the segregation of waste, proper containerization and labeling, and disposal through a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters and recommendations for the disposal of this compound, based on available safety data sheets and general laboratory chemical waste guidelines.
| Parameter | Value/Recommendation | Source/Rationale |
| EPA Hazardous Waste Code | To be determined by a qualified professional based on characteristics (e.g., toxicity). | Regulatory Requirement |
| Recommended Container Type | High-density polyethylene (HDPE) or glass, with a secure screw cap. | Chemical Compatibility |
| Maximum Accumulation Time | Consult your institution's hazardous waste management plan (often 90-180 days). | Regulatory Compliance |
| Spill Cleanup Residue | Must be collected and disposed of as hazardous waste. | Safety and Compliance |
| Empty Container Disposal | Triple-rinse with a suitable solvent (e.g., methanol or ethanol); collect rinsate as hazardous waste. | Best Practice |
Experimental Protocol: Neutralization and Cleanup of a Small this compound Spill
This protocol details the methodology for managing a small laboratory spill of this compound solid.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.
-
Chemical spill kit: absorbent pads, inert absorbent material (e.g., vermiculite or sand), two plastic bags, hazardous waste labels.
-
70% ethanol solution in a spray bottle.
-
Scoop and brush.
-
Sealable, labeled hazardous waste container.
Procedure:
-
Cordon off the area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and nitrile gloves.
-
Contain the spill: If the spill is a powder, carefully cover it with a damp paper towel to prevent it from becoming airborne.
-
Absorb the material: Use absorbent pads or an inert absorbent material to collect the spilled this compound.
-
Clean the area: Once the bulk of the material is collected, decontaminate the spill surface by wiping with a 70% ethanol solution.
-
Collect all waste: Place all contaminated materials, including gloves, absorbent pads, and paper towels, into a designated plastic bag.
-
Seal and label: Seal the bag and place it inside a second plastic bag. Label the outer bag clearly as "Hazardous Waste: this compound Spill Debris".
-
Dispose of waste: Transfer the sealed bag to the laboratory's designated hazardous waste accumulation area for pickup by a licensed disposal company.
-
Document the spill: Report the spill and cleanup procedure in the laboratory's safety logbook.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A workflow diagram for the proper disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
Essential Safety and Operational Guidance for Handling Mianserin-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of compounds like Mianserin-d3 is paramount. This document provides immediate, procedural guidance for the use of this compound in a laboratory setting, with a focus on personal protective equipment, operational plans, and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following PPE is recommended based on safety data sheets.[1][2][3]
Engineering Controls:
-
Work should be conducted in a well-ventilated area.[3] Using a chemical fume hood is best practice to avoid the formation and inhalation of dust and aerosols.[1]
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[3] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[3] An assessment of the local exposure potential should inform the selection of impervious protective clothing (e.g., gloves, aprons, boots).[2] |
| Respiratory Protection | If ventilation is inadequate or dust formation is likely, a NIOSH/MSHA-approved respirator should be used. |
| Hand Protection | Chemically resistant gloves should be worn. Wash hands thoroughly after handling.[2][3] |
Health Hazards
This compound is the deuterated form of Mianserin, a tetracyclic antidepressant. The safety profile is expected to be similar to the parent compound.
Potential Acute Health Effects: [1]
-
Eyes: May cause eye irritation.
-
Skin: May be harmful if absorbed through the skin and may cause skin irritation.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: Harmful if swallowed.
Chronic Health Effects:
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for the safe handling of this compound.
-
Preparation:
-
Before handling, ensure all necessary PPE is available and in good condition.
-
Review the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure the work area, particularly the chemical fume hood, is clean and operational.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a suitable, closed, and clearly labeled container.[1]
-
-
Disposal Method:
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
